molecular formula C10H21ClN2O2 B1389047 (S)-1-Boc-3-Methylpiperazine hydrochloride CAS No. 1353006-46-8

(S)-1-Boc-3-Methylpiperazine hydrochloride

Cat. No.: B1389047
CAS No.: 1353006-46-8
M. Wt: 236.74 g/mol
InChI Key: SYNMIMWDYFYCCC-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-Boc-3-Methylpiperazine hydrochloride is a useful research compound. Its molecular formula is C10H21ClN2O2 and its molecular weight is 236.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-1-Boc-3-Methylpiperazine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-1-Boc-3-Methylpiperazine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl (3S)-3-methylpiperazine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2.ClH/c1-8-7-12(6-5-11-8)9(13)14-10(2,3)4;/h8,11H,5-7H2,1-4H3;1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYNMIMWDYFYCCC-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C(=O)OC(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CCN1)C(=O)OC(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl (3S)-3-methylpiperazine-1-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of tert-Butyl (3S)-3-methylpiperazine-1-carboxylate hydrochloride, a key chiral building block in modern medicinal chemistry. It is designed for researchers, scientists, and drug development professionals, offering insights into its structure, synthesis, characterization, and applications, grounded in established scientific principles.

Introduction: The Strategic Importance of a Chiral Scaffold

tert-Butyl (3S)-3-methylpiperazine-1-carboxylate hydrochloride is a heterocyclic compound of significant interest in the pharmaceutical industry. Its structure is defined by three key features: a piperazine ring, a chiral center at the 3-position with (S)-stereochemistry, and a tert-butoxycarbonyl (Boc) protecting group on one of the ring's nitrogen atoms. The hydrochloride salt form enhances its stability, crystallinity, and handling properties.

The piperazine ring is a privileged scaffold in drug design, appearing in numerous approved drugs across various therapeutic areas, including antibacterial, antiallergic, and antipsychotic agents.[1][2] This prevalence is due to its ability to form multiple hydrogen bonds, modulate acid-base properties, and improve the water solubility of a molecule.[1] The introduction of a specific stereocenter, as in the (3S)-3-methyl derivative, allows for highly specific, three-dimensional interactions with biological targets, which is crucial for developing potent and selective drug candidates.[3] This compound serves as a versatile starting material for creating complex molecules, particularly in the development of therapeutics targeting the central nervous system.[3]

Physicochemical Properties and Structural Elucidation

The precise chemical identity and properties of tert-Butyl (3S)-3-methylpiperazine-1-carboxylate hydrochloride are critical for its effective use in synthesis.

PropertyValueSource
IUPAC Name tert-butyl (3S)-3-methylpiperazine-1-carboxylate;hydrochlorideN/A
Synonyms (S)-1-Boc-3-methylpiperazine HCl[3]
CAS Number 147081-29-6 (for the free base)[3]
Molecular Formula C₁₀H₂₁ClN₂O₂[4]
Molecular Weight 236.74 g/mol N/A
Appearance White powder or oily solid[3]
Melting Point 38-41°C (for the free base)[3]
Optical Rotation [α]D²⁰ = -16 ± 2° (c=1 in 1,4-Dioxane, for the free base)[3]
Core Structural Components

The molecule's utility is derived from the distinct functions of its constituent parts:

  • The (3S)-3-methylpiperazine Core: This chiral heterocycle provides the fundamental framework. The (S)-configuration at the C3 position is critical for enantioselective interactions with protein binding sites, a cornerstone of modern rational drug design.

  • The tert-Butoxycarbonyl (Boc) Protecting Group: The amine at the N1 position is protected by a Boc group. This is a deliberate and crucial synthetic strategy. The Boc group is exceptionally stable under a wide range of nucleophilic and basic conditions but can be cleanly removed under specific acidic conditions (e.g., using trifluoroacetic acid).[5][6][7] This orthogonal stability allows chemists to perform reactions on the unprotected N4-amine without disturbing the N1 position, enabling the controlled, stepwise construction of complex derivatives.[5][8]

  • The Hydrochloride Salt: The compound is supplied as a hydrochloride salt, which protonates the free N4-amine. This salt formation typically improves the compound's shelf-life, enhances its crystallinity for easier handling and purification, and can increase its solubility in certain polar solvents.[4]

Caption: Chemical Structure of the Topic Compound

Synthesis and Manufacturing Principles

The synthesis of chiral piperazines is a well-established field in organic chemistry. Efficient access to enantiomerically pure forms is paramount. Common strategies include the asymmetric hydrogenation of pyrazine precursors or building the ring from chiral starting materials like α-amino acids.[9][10][11][12]

A representative synthetic pathway involves the creation of the chiral piperazine ring, followed by selective protection of one nitrogen atom.

Synthesis_Workflow start Chiral Precursor (e.g., Pyrazine derivative) step1 Asymmetric Hydrogenation (e.g., Ir or Pd catalyst) start->step1 step2 Chiral Piperazine (e.g., (S)-2-Methylpiperazine) step1->step2 Forms chiral ring step3 Selective Boc Protection (Di-tert-butyl dicarbonate) step2->step3 Installs protecting group step4 Boc-Protected Intermediate (Free Base) step3->step4 step5 Salt Formation (HCl) step4->step5 Improves stability end Final Product (tert-Butyl (3S)-3-methylpiperazine -1-carboxylate hydrochloride) step5->end

Caption: General Synthetic Workflow Diagram

Self-Validating Protocol: Selective N-Boc Protection

The causality behind this protocol is the differential nucleophilicity of the two nitrogen atoms in 2-methylpiperazine. The N4 nitrogen is less sterically hindered than the N1 nitrogen adjacent to the methyl group, making it more reactive. However, under controlled conditions with a bulky electrophile like di-tert-butyl dicarbonate (Boc₂O), selective protection at the N1 position can be achieved. The reaction is self-validating as successful protection alters the compound's polarity, allowing for straightforward purification and characterization to confirm the outcome.

Objective: To selectively protect the N1 nitrogen of (S)-2-methylpiperazine.

Materials:

  • (S)-2-methylpiperazine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or similar non-nucleophilic base

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Dissolve (S)-2-methylpiperazine (1.0 eq.) and triethylamine (1.1 eq.) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar. Cool the mixture to 0 °C in an ice bath. The base is essential to neutralize the acid byproduct of the reaction.

  • Reagent Addition: Dissolve di-tert-butyl dicarbonate (1.05 eq.) in a minimal amount of dichloromethane. Add this solution dropwise to the stirred piperazine solution over 30-60 minutes. The slow addition helps control the reaction exotherm and improves selectivity.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated NaHCO₃ solution and brine. This removes unreacted reagents and acidic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the residue by silica gel column chromatography to isolate the desired N1-protected product, tert-Butyl (3S)-3-methylpiperazine-1-carboxylate.

  • Salt Formation (Optional but recommended): Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in the same solvent to precipitate the hydrochloride salt. Filter and dry the solid to obtain the final product.

Quality Control and Analytical Characterization

Rigorous analytical testing is mandatory to confirm the identity, purity, and stereochemical integrity of the final compound.

Analytical TechniquePurposeExpected Observations
¹H NMR Structural confirmation and purity assessment.Confirms the presence of the Boc group (singlet ~1.4 ppm, 9H), the methyl group (doublet), and protons on the piperazine ring at their characteristic chemical shifts.
Mass Spectrometry Molecular weight confirmation.The mass spectrum will show a peak corresponding to the molecular ion [M+H]⁺ of the free base (C₁₀H₂₀N₂O₂, MW = 200.28).
Chiral HPLC Determination of enantiomeric purity.A single major peak should be observed, confirming a high enantiomeric excess (>98%) of the (S)-enantiomer.
Optical Rotation Confirmation of stereochemistry.The measured specific rotation should match the reference value for the (S)-enantiomer.[3]

Applications in Drug Discovery and Development

tert-Butyl (3S)-3-methylpiperazine-1-carboxylate hydrochloride is not an active pharmaceutical ingredient itself but rather a high-value intermediate. Its utility lies in providing a robust, chiral scaffold onto which various functional groups can be appended at the N4 position. This process, known as derivatization, is a cornerstone of lead optimization in drug discovery.

The Boc-protected nitrogen (N1) remains unreactive while chemists modify the free secondary amine (N4) through reactions like reductive amination, acylation, or alkylation. Once the desired modification at N4 is complete, the Boc group at N1 can be removed to either reveal a secondary amine for further functionalization or to yield the final target molecule.

This strategy has been employed in the synthesis of compounds for various research areas:

  • Neurological and Psychiatric Disorders: The piperazine scaffold is common in drugs targeting the central nervous system. This building block is used to synthesize novel agents for conditions like depression and anxiety.[3]

  • Anticancer Agents: Piperazine derivatives have been investigated for their ability to inhibit cancer cell growth. For instance, they have been used in compounds targeting the KRAS oncogene or the PI3K/AKT signaling pathway.[2]

Applications cluster_reactions Derivatization at N4 start tert-Butyl (3S)-3-methyl- piperazine-1-carboxylate HCl reductive_amination Reductive Amination start->reductive_amination acylation Acylation start->acylation alkylation Alkylation start->alkylation intermediate N4-Functionalized Boc-Protected Intermediate reductive_amination->intermediate acylation->intermediate alkylation->intermediate deprotection Boc Deprotection (Acidic Conditions) intermediate->deprotection end Diverse Drug Candidates (e.g., CNS Agents, Anticancer) deprotection->end

Caption: Role as a Versatile Synthetic Intermediate

Safety, Handling, and Storage

As with any chemical reagent, proper handling is essential to ensure laboratory safety.

  • Hazard Identification: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[13][14]

  • Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

  • Storage: For optimal stability, the compound should be stored in a cool, dry place, typically at temperatures between 0-8 °C.[3] Some suppliers recommend storage under an inert atmosphere to prevent degradation from air and moisture.

Conclusion

tert-Butyl (3S)-3-methylpiperazine-1-carboxylate hydrochloride is a quintessential example of a modern chiral building block. Its design, incorporating a privileged scaffold, a specific stereocenter, and an orthogonal protecting group, provides medicinal chemists with a powerful and reliable tool for the synthesis of complex and stereochemically defined drug candidates. A thorough understanding of its properties, synthesis, and handling is crucial for leveraging its full potential in the advancement of pharmaceutical research and development.

References

  • Feng, B., Xu, W., Chu, X., Li, C., & Jin, Y. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505.

  • Benchchem. (n.d.). Tert-butyl (S)-3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride. Retrieved from Benchchem website.

  • Chem-Impex. (n.d.). (S)-1-Boc-3-methylpiperazine. Retrieved from Chem-Impex International website.

  • PubChem. (n.d.). tert-Butyl 3-methylpiperazine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). (R)-1-Boc-3-methylpiperazine 97%. Retrieved from MilliporeSigma website.

  • Tokyo Chemical Industry Co., Ltd. (n.d.). (S)-1-Boc-3-methylpiperazine. Retrieved from TCI Chemicals website.

  • PubChem. (n.d.). tert-butyl (3S)-3-(hydroxymethyl)piperazine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemicalBook. (n.d.). (S)-1-Boc-3-methylpiperazine. Retrieved from ChemicalBook website.

  • Wang, D., et al. (2019). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 6(10), 1597-1601.

  • Google Patents. (n.d.). CN114349711B - Synthesis method of (R) -1-Boc-3-hydroxymethyl piperazine.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Zhou, Y.-G., et al. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters, 18(12), 3082–3085.

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • BLDpharm. (n.d.). 147081-29-6|(S)-tert-Butyl 3-methylpiperazine-1-carboxylate. Retrieved from BLDpharm website.

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

  • De Figueiredo, R. M., et al. (2011). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry, 9(17), 6135-6138.

  • TCI Chemicals. (n.d.). tert-Butyl 3-Methylpiperazine-1-carboxylate. Retrieved from TCI Chemicals website.

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • IntechOpen. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from IntechOpen website.

  • Proprep. (2024). Explain the role of BOC group chemistry in protecting amino groups during peptide synthesis. Retrieved from Proprep website.

  • Royal Society of Chemistry. (2019). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Retrieved from RSC Publishing website.

Sources

(S)-1-Boc-3-Methylpiperazine hydrochloride molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (S)-1-Boc-3-Methylpiperazine Hydrochloride: Properties, Synthesis, and Application

Introduction

(S)-1-Boc-3-Methylpiperazine hydrochloride is a cornerstone chiral building block in the landscape of modern medicinal chemistry and drug development. Its structure, which features a piperazine core, a defined stereocenter at the C3 position, a crucial tert-butoxycarbonyl (Boc) protecting group, and a hydrochloride salt form, makes it an exceptionally valuable intermediate. The piperazine moiety itself is a well-established "privileged scaffold" frequently found in bioactive molecules due to its favorable impact on physicochemical properties like solubility and its ability to orient pharmacophoric groups correctly for target interaction.[1]

This guide, intended for researchers, chemists, and drug development professionals, provides an in-depth technical overview of (S)-1-Boc-3-Methylpiperazine hydrochloride. We will dissect its physicochemical properties, provide field-proven synthetic and analytical protocols, and explore its critical role in the synthesis of advanced pharmaceutical agents. The focus will be on not just the procedural steps, but the underlying chemical principles and strategic choices that govern its effective use.

Section 1: Physicochemical Properties and Structural Elucidation

A comprehensive understanding of a reagent's properties is the foundation of its successful application. This section deconstructs the key structural features of (S)-1-Boc-3-Methylpiperazine hydrochloride and presents its core physicochemical data.

Core Identity and Structural Features

The molecule's utility is derived from a strategic combination of three key features:

  • The Chiral Piperazine Ring: The piperazine is a six-membered heterocycle containing two nitrogen atoms. In this molecule, the methyl group at the C3 position creates a chiral center with the (S)-configuration. This stereochemical definition is paramount, as biological targets are inherently chiral, and the correct enantiomer is often solely responsible for the desired therapeutic effect.

  • The N1-Boc Protecting Group: The nitrogen at the 1-position is protected by a tert-butoxycarbonyl (Boc) group. This is a deliberate synthetic strategy to differentiate the two nitrogen atoms.

  • The N4-Amine Hydrochloride Salt: The second nitrogen at the 4-position is a secondary amine, which is protonated to form a stable hydrochloride salt.

The Strategic Role of the Boc Group and Hydrochloride Salt

The Boc Group: A Tool for Regioselectivity The Boc group is one of the most common amine protecting groups in organic synthesis.[2] Its function here is to temporarily mask the reactivity of the N1 nitrogen. This ensures that in subsequent synthetic steps, nucleophilic substitution or coupling reactions occur exclusively at the unprotected N4 nitrogen. The choice of the Boc group is strategic due to its robust stability under a wide range of reaction conditions (e.g., basic, nucleophilic, and reductive conditions) while being easily and cleanly removable under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2][3][4] This acid-lability allows for selective deprotection without disturbing other sensitive functionalities in a complex molecule.[5]

The Hydrochloride Salt: Ensuring Stability and Handling The free base form of (S)-1-Boc-3-methylpiperazine can be a low-melting, oily solid, which can be challenging to handle, accurately weigh, and store long-term.[6] The formation of the hydrochloride salt converts the molecule into a more stable, free-flowing crystalline solid.[7] This form offers several distinct advantages:

  • Enhanced Stability: Salts are generally less susceptible to degradation than their free base counterparts.

  • Improved Handling: As a solid, the compound is easier to weigh and dispense accurately.[7]

  • Defined Stoichiometry: The salt form ensures a precise 1:1 molecular ratio, which is critical for calculating reaction equivalents.

Quantitative Data Summary

The essential physicochemical properties of (S)-1-Boc-3-Methylpiperazine hydrochloride are summarized in the table below.

PropertyValueSource(s)
Molecular Weight 236.74 g/mol [8]
Molecular Formula C₁₀H₂₁ClN₂O₂[8]
CAS Number 1353006-46-8[8]
Appearance Solid[7]
Synonyms tert-Butyl (S)-3-methyl-1-piperazinecarboxylate HCl, (3S)-3-Methylpiperazine hydrochloride N1-BOC protected[7][9]
Storage Conditions Store in a dry, sealed place under an inert atmosphere (Nitrogen or Argon) at 2-8 °C.[7][8]

Section 2: Synthesis and Purification

The synthesis of (S)-1-Boc-3-Methylpiperazine hydrochloride is a well-defined, two-step process that involves the regioselective protection of a chiral precursor followed by salt formation. This section provides a representative experimental protocol and the rationale behind the procedural choices.

Synthetic Strategy Overview

The most direct synthetic route begins with the commercially available chiral starting material, (S)-2-methylpiperazine. The core of the synthesis is the selective protection of one of the two nitrogen atoms with the Boc group. Due to the slight difference in steric hindrance, the reaction with di-tert-butyl dicarbonate can yield a mixture of products, but conditions can be optimized to favor the formation of the desired 1-Boc protected isomer. The final step is the simple acid-base reaction to form the hydrochloride salt.

Detailed Experimental Protocol: Synthesis

This protocol first describes the synthesis of the free base, (S)-1-Boc-3-methylpiperazine, which is the direct precursor to the final hydrochloride salt.[10]

Step 1: N-Boc Protection of (S)-2-Methylpiperazine

  • Materials:

    • (S)-2-methylpiperazine

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Dichloromethane (DCM), anhydrous

    • Deionized water

    • Saturated sodium chloride solution (brine)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Protocol:

    • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve (S)-2-methylpiperazine (1.0 eq) in anhydrous dichloromethane (DCM) and cool the solution to 0 °C using an ice bath. The use of an anhydrous solvent is critical to prevent hydrolysis of the Boc anhydride.

    • Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.0-1.1 eq) in DCM to the cooled solution. The slow addition and cooling are necessary to control the exotherm of the reaction and minimize side product formation.

    • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

    • Workup - Quenching: Upon completion, quench the reaction by adding deionized water. This step removes any water-soluble byproducts and unreacted reagents.

    • Workup - Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x). Combine the organic phases. This ensures maximum recovery of the product from the aqueous phase.

    • Workup - Washing: Wash the combined organic layers with a saturated sodium chloride solution (brine). The brine wash helps to remove residual water from the organic layer.

    • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product, (S)-1-Boc-3-methylpiperazine.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary to achieve high purity.

Step 2: Formation of the Hydrochloride Salt

  • Materials:

    • Purified (S)-1-Boc-3-methylpiperazine

    • Anhydrous diethyl ether or 1,4-dioxane

    • Hydrogen chloride solution (e.g., 2 M in diethyl ether)

  • Protocol:

    • Dissolve the purified (S)-1-Boc-3-methylpiperazine free base in a minimal amount of anhydrous diethyl ether.

    • While stirring, slowly add hydrogen chloride solution (1.0 eq) dropwise.

    • A white precipitate of (S)-1-Boc-3-Methylpiperazine hydrochloride will form immediately.

    • Continue stirring for 30 minutes to ensure complete precipitation.

    • Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the final product.

Synthesis Workflow Diagram

The logical flow from starting material to the final product is illustrated below.

Synthesis_Workflow cluster_step1 Step 1: Boc Protection cluster_step2 Step 2: Salt Formation Start (S)-2-Methylpiperazine Reagent1 Boc₂O, DCM, 0°C to RT Start->Reagent1 1. React Workup Aqueous Workup & Extraction Purify Purification (Chromatography) Workup->Purify 2. Isolate Intermediate (S)-1-Boc-3-methylpiperazine (Free Base) Purify->Intermediate 3. Purify Reagent2 HCl in Ether Intermediate->Reagent2 4. Dissolve & React Filter Filtration & Drying FinalProduct (S)-1-Boc-3-Methylpiperazine HCl Filter->FinalProduct 5. Isolate

Caption: Workflow for the synthesis of (S)-1-Boc-3-Methylpiperazine HCl.

Section 3: Analytical Characterization and Quality Control

For any reagent used in drug development, rigorous quality control is non-negotiable. The identity, purity, and stereochemical integrity of (S)-1-Boc-3-Methylpiperazine hydrochloride must be unequivocally established.

The Imperative of Purity
  • Chemical Purity: Impurities from the synthesis (e.g., starting materials, regioisomers, or byproducts) can lead to side reactions in subsequent steps, complicating purification and potentially generating toxic impurities in the final active pharmaceutical ingredient (API).

  • Enantiomeric Purity: The presence of the unwanted (R)-enantiomer can reduce the efficacy of the final drug product or, in some cases, lead to off-target effects or different pharmacological profiles. Regulatory agencies require strict control over stereoisomeric impurities.

Recommended Analytical Workflows

A self-validating analytical protocol should include a battery of tests to confirm structure and assess purity.

  • Structural Verification:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. Key ¹H NMR signals would include the characteristic nine-proton singlet for the Boc group, signals for the piperazine ring protons, and the methyl group doublet.

    • Mass Spectrometry (MS): LC-MS or direct infusion MS is used to confirm the molecular weight of the cation (201.16 m/z for [M+H]⁺ of the free base).

  • Purity Assessment:

    • High-Performance Liquid Chromatography (HPLC): A standard reverse-phase HPLC method (e.g., using a C18 column with a water/acetonitrile mobile phase gradient) is the primary tool for determining chemical purity by quantifying the area percentage of the main peak relative to any impurities.[11]

  • Enantiomeric Purity Assessment:

    • Chiral HPLC: A specialized chiral stationary phase (CSP) is required to separate the (S)- and (R)-enantiomers. This is the only reliable method to determine the enantiomeric excess (e.e.) of the product. Normal phase chiral HPLC is often effective for this class of compounds.[6][12]

Analytical Workflow Diagram

QC_Workflow cluster_tests Quality Control Analysis cluster_results Data Interpretation Sample Final Product Lot NMR ¹H & ¹³C NMR Sample->NMR MS Mass Spectrometry Sample->MS HPLC RP-HPLC Sample->HPLC Chiral_HPLC Chiral HPLC Sample->Chiral_HPLC Result_Structure Structure Confirmed NMR->Result_Structure Result_MW MW Confirmed MS->Result_MW Result_Purity Purity ≥ 98% HPLC->Result_Purity Result_EE e.e. ≥ 99% Chiral_HPLC->Result_EE Report Certificate of Analysis (CoA) Result_Structure->Report Result_MW->Report Result_Purity->Report Result_EE->Report

Caption: Logical flow for the quality control testing of the final product.

Section 4: Applications in Drug Discovery and Development

(S)-1-Boc-3-Methylpiperazine hydrochloride is not an end product but a critical starting point for constructing more complex molecules with therapeutic potential.

A Versatile Chiral Scaffold

The true value of this reagent lies in the deprotection of the Boc group to reveal the N1 primary amine, followed by the reaction of the N4 secondary amine. More commonly, the N4 amine is used for coupling reactions, and the Boc group is removed at a later stage. This allows for the piperazine ring to be inserted into a target molecule as a linker or as a key pharmacophoric element. Its applications are diverse, spanning multiple therapeutic areas.[6]

Key Therapeutic Applications

This building block is a documented reactant in the synthesis of several classes of high-value therapeutic agents:

  • Oncology: It is used in the synthesis of inhibitors targeting the KRASG12C oncogene, a critical driver in several types of cancer.[10][13]

  • Antiviral Therapy: It serves as an intermediate in the creation of CCR5 antagonists, which have potent anti-HIV-1 activity.[10]

  • Neurology and Metabolism: The scaffold is employed in the synthesis of opioid receptor antagonists and human growth hormone secretagogue receptor antagonists, the latter being investigated for the treatment of obesity.[10]

  • Central Nervous System (CNS) Disorders: Its structure is integral to the development of drugs targeting various neurological and psychiatric disorders.[6]

Mechanism of Synthetic Utility

The typical synthetic use involves coupling a molecule (R-X) to the N4 nitrogen. The Boc group ensures this reaction is regioselective. Later in the synthesis, the Boc group can be removed to allow for further functionalization at the N1 position if desired.

Utility_Diagram Start (S)-1-Boc-3-Methylpiperazine HCl FreeBase Free Base form (via neutralization) Start->FreeBase 1. Prepare Coupling Coupling Reaction (e.g., Buchwald-Hartwig, Reductive Amination) FreeBase->Coupling 2. React with R-X CoupledProduct N4-Coupled Intermediate Deprotection Acidic Deprotection (e.g., TFA or HCl) CoupledProduct->Deprotection 3. Optional: Expose N1 FinalScaffold Functionalized Scaffold for further synthesis

Caption: General synthetic utility showing N4 coupling and N1 deprotection.

Conclusion

(S)-1-Boc-3-Methylpiperazine hydrochloride is far more than a simple chemical reagent; it is a precision tool for the modern medicinal chemist. Its pre-defined stereochemistry, orthogonal protection strategy, and stable salt form provide a reliable and versatile entry point into complex molecular architectures. A thorough understanding of its properties, synthesis, and analytical validation—as detailed in this guide—is essential for leveraging its full potential in the efficient and successful development of next-generation therapeutics.

References

  • PubChem. (n.d.). (R)-1-Boc-3-methylpiperazine. National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

  • BIOSYNCE. (n.d.). (S)-1-Boc-3-Methylpiperazine Hydrochloride CAS 1353006-46-8. Retrieved January 28, 2026, from [Link]

  • Ciaffoni, L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(18), 6569. [Link]

  • Google Patents. (n.d.). CN114349711B - Synthesis method of (R) -1-Boc-3-hydroxymethyl piperazine.
  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved January 28, 2026, from [Link]

  • ResearchGate. (2022). Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. Retrieved January 28, 2026, from [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved January 28, 2026, from [Link]

  • El-Faham, A., et al. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Journal of Chemistry. [Link]

  • J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved January 28, 2026, from [Link]

  • ResearchGate. (2004). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Retrieved January 28, 2026, from [Link]

Sources

The Strategic Keystone in Chiral Drug Discovery: An In-Depth Technical Guide to (S)-1-Boc-3-Methylpiperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1353006-46-8

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide serves as a comprehensive technical resource on (S)-1-Boc-3-Methylpiperazine hydrochloride, a chiral building block of significant interest in contemporary pharmaceutical research and development. From its fundamental chemical properties to its intricate applications in the synthesis of novel therapeutics, this document provides an in-depth exploration of this versatile compound.

Introduction: The Significance of Chiral Piperazines in Medicinal Chemistry

The piperazine motif is a ubiquitous scaffold in medicinal chemistry, valued for its ability to impart favorable pharmacokinetic properties and to serve as a versatile linker for pharmacophoric groups.[1][2] The introduction of chirality into the piperazine ring, as seen in (S)-1-Boc-3-methylpiperazine, offers a powerful tool for enhancing biological activity, selectivity, and reducing off-target effects.[3] This specific stereoisomer, protected with a tert-butyloxycarbonyl (Boc) group, provides a stable and readily functionalizable intermediate for the synthesis of complex drug candidates, particularly in the realm of neuroscience and infectious diseases.[4][5]

The hydrochloride salt form of this compound offers several advantages in a laboratory and manufacturing setting. It typically exists as a stable, crystalline solid, which simplifies handling, weighing, and storage compared to the often-oily free base.[6] Furthermore, the hydrochloride salt generally exhibits improved solubility in polar solvents, facilitating its use in a variety of reaction conditions.[7]

Physicochemical Properties and Data

A thorough understanding of the physicochemical properties of (S)-1-Boc-3-Methylpiperazine hydrochloride is crucial for its effective utilization in synthesis and analysis.

PropertyValueSource(s)
CAS Number 1353006-46-8[8]
Molecular Formula C₁₀H₂₁ClN₂O₂[8]
Molecular Weight 236.74 g/mol [8]
Appearance White to off-white solid/crystalline powder[4]
Purity Typically ≥95%[8]
Storage Inert atmosphere, 2-8°C[8]

Synthesis and Purification: A Controlled Approach to Chirality

The synthesis of (S)-1-Boc-3-Methylpiperazine hydrochloride is a multi-step process that requires careful control to maintain the desired stereochemistry. The general approach involves the protection of the more reactive nitrogen of (S)-2-methylpiperazine, followed by conversion to the hydrochloride salt.

Synthesis of (S)-1-Boc-3-Methylpiperazine (Free Base)

A common and efficient method for the synthesis of the free base involves the reaction of (S)-(+)-2-Methylpiperazine with di-tert-butyl dicarbonate (Boc₂O).[9]

Experimental Protocol:

  • Dissolve (S)-(+)-2-Methylpiperazine (1.0 eq) in a suitable aprotic solvent, such as dichloromethane (DCM), at 0°C.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.0-1.1 eq) in the same solvent to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product into an organic solvent like DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (S)-1-Boc-3-methylpiperazine.

Synthesis_Free_Base S_2_Methylpiperazine (S)-2-Methylpiperazine DCM DCM, 0°C to RT S_2_Methylpiperazine->DCM Boc2O Di-tert-butyl dicarbonate (Boc)₂O Boc2O->DCM Product (S)-1-Boc-3-Methylpiperazine DCM->Product

Caption: Synthesis of (S)-1-Boc-3-Methylpiperazine.

Formation of the Hydrochloride Salt

The hydrochloride salt is typically prepared by treating the free base with hydrochloric acid.

Experimental Protocol:

  • Dissolve the crude or purified (S)-1-Boc-3-methylpiperazine in a suitable solvent, such as diethyl ether or ethyl acetate.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with a cold, non-polar solvent (e.g., cold diethyl ether), and dry under vacuum.

Purification and Potential Impurities

Recrystallization is a common method for purifying the hydrochloride salt. The choice of solvent system is critical and may require some empirical optimization. Common impurities can include the starting materials, the di-Boc protected piperazine, and the (R)-enantiomer.[10] The presence of the (R)-isomer is a critical quality attribute that must be carefully controlled and monitored, often by chiral chromatography.[11]

Purification_Workflow Crude_HCl_Salt Crude (S)-1-Boc-3-Methylpiperazine HCl Recrystallization Recrystallization (e.g., Ethanol/Ether) Crude_HCl_Salt->Recrystallization Filtration Filtration Recrystallization->Filtration Drying Drying under Vacuum Filtration->Drying Pure_Product Pure (S)-1-Boc-3-Methylpiperazine HCl Drying->Pure_Product Drug_Discovery_Applications Core_Compound (S)-1-Boc-3-Methylpiperazine HCl Deprotection Boc Deprotection Core_Compound->Deprotection Functionalization N-Functionalization Deprotection->Functionalization CNS_Drugs CNS Agents (e.g., Antidepressants, Antipsychotics) Functionalization->CNS_Drugs HIV_Therapeutics CCR5 Antagonists (Anti-HIV) Functionalization->HIV_Therapeutics Pain_Management Opioid Receptor Modulators Functionalization->Pain_Management

Sources

The Piperazine Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous and indispensable scaffold in medicinal chemistry. Its unique combination of structural simplicity, synthetic tractability, and favorable physicochemical properties has cemented its status as a "privileged scaffold," leading to its incorporation into a vast number of clinically successful drugs across a wide spectrum of therapeutic areas.[1][2] This guide provides a comprehensive technical overview of the piperazine moiety's role in drug design. We will explore its fundamental physicochemical and pharmacokinetic characteristics, delve into its pharmacological versatility with specific examples, detail robust synthetic protocols, and analyze its critical contribution in a blockbuster case study. This document is intended to serve as a foundational resource for scientists engaged in drug discovery and development, offering both theoretical grounding and practical, field-proven insights.

The "Privileged" Nature of the Piperazine Scaffold

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, diverse biological targets, thereby serving as a versatile starting point for drug design.[1][2] The piperazine nucleus is a quintessential example of such a scaffold. Its prevalence in FDA-approved drugs, ranging from antipsychotics and antihistamines to antibiotics and anticancer agents, is a testament to its remarkable utility.[3][4][5]

The core of its "privileged" status stems from several key features:

  • Structural and Conformational Properties : The saturated six-membered ring can adopt low-energy chair and boat conformations, allowing it to present its substituents in precise three-dimensional orientations to fit within various enzyme active sites and receptor pockets.[1][6]

  • Physicochemical Versatility : The two nitrogen atoms are key handles for chemical modification. They provide sites for hydrogen bonding and can be protonated, which allows for fine-tuning of properties like solubility, basicity, and lipophilicity.[7][8] These characteristics are critical for optimizing a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1][9]

  • Synthetic Accessibility : The piperazine core is readily synthesized and functionalized through well-established and reliable chemical reactions, making it an attractive component for both lead discovery and optimization campaigns.[1][10]

Caption: Core structure of piperazine highlighting the key nitrogen atoms.

Core Physicochemical and Pharmacokinetic Properties

The success of a drug candidate is intrinsically linked to its physicochemical properties. The piperazine scaffold offers medicinal chemists a powerful tool to modulate these properties to achieve a desired therapeutic profile.[2]

  • Basicity and Ionization (pKa) : Piperazine is a diprotic base with two distinct pKa values, typically around 5.3-5.7 for the first protonation and 9.7-9.8 for the second.[11][12] This means that at physiological pH (~7.4), a significant portion of piperazine-containing molecules will be mono-protonated. This charge enhances aqueous solubility, which is crucial for formulation and absorption, and facilitates key ionic interactions with biological targets. The ability to modulate these pKa values through substitution at the nitrogen atoms is a cornerstone of its utility.[1]

  • Solubility and Lipophilicity : Unsubstituted piperazine is freely soluble in water.[12] By adding substituents to the nitrogen atoms, chemists can precisely control the balance between hydrophilicity and lipophilicity (logP). This balance is critical for ensuring the molecule can dissolve in aqueous environments (like the gut and blood) while also being able to cross lipid cell membranes to reach its target.[7][8]

  • Conformational Flexibility : The piperazine ring predominantly exists in a stable chair conformation. This structural feature, combined with the ability to introduce diverse substituents, allows for the creation of molecules with well-defined three-dimensional shapes that can be optimized for high-affinity binding to specific biological targets.[1][6]

  • Metabolic Stability : While the piperazine ring itself can be subject to metabolism (e.g., N-dealkylation, ring oxidation), it is often considered a metabolically robust scaffold. Its inclusion in a molecule can shield more labile functional groups or improve the overall metabolic profile, leading to better bioavailability and a more predictable pharmacokinetic profile.[13]

Table 1: Key Physicochemical Properties of Piperazine

PropertyValueSignificance in Drug Design
pKa₁ ~5.35Influences ionization state, solubility, and receptor binding.[11]
pKa₂ ~9.73Determines behavior in different pH environments.[11]
Aqueous Solubility Freely SolubleProvides a good starting point for aqueous formulation.[12]
LogP (Octanol/Water) -1.38 (Calculated)Indicates high hydrophilicity, which can be modulated by substitution.
Conformation Predominantly ChairProvides a stable, predictable 3D structure for target engagement.[1][6]

The Pharmacological Versatility of Piperazine Derivatives

The piperazine scaffold is a key component in drugs targeting a remarkable range of diseases.[14] Its ability to interact with diverse biological targets like G-protein coupled receptors (GPCRs), ion channels, and enzymes is central to its success.[15]

G cluster_cns CNS Disorders cluster_infectious Infectious Diseases cluster_cancer Oncology cluster_other Other Targets Piperazine Piperazine Scaffold Antipsychotics Antipsychotics (e.g., Aripiprazole) Piperazine->Antipsychotics Antidepressants Antidepressants (e.g., Trazodone) Piperazine->Antidepressants Antibacterials Antibacterials (e.g., Ciprofloxacin) Piperazine->Antibacterials Antivirals Antivirals (e.g., Indinavir) Piperazine->Antivirals Antiparasitics Antiparasitics (e.g., Piperazine Citrate) Piperazine->Antiparasitics Kinase_Inhibitors Kinase Inhibitors (e.g., Imatinib) Piperazine->Kinase_Inhibitors Antihistamines Antihistamines (e.g., Cetirizine) Piperazine->Antihistamines Cardiovascular Cardiovascular (e.g., Sildenafil) Piperazine->Cardiovascular

Caption: The piperazine scaffold as a versatile core for diverse therapeutic agents.

Anti-Infective Agents

The piperazine moiety is a cornerstone in the development of drugs to combat infectious diseases.

  • Antiparasitic Activity : Piperazine and its simple salts (e.g., piperazine citrate) are well-known anthelmintic agents used to treat roundworm infections.[1][16]

    • Mechanism of Action : Piperazine acts as a GABA (γ-aminobutyric acid) receptor agonist in nematodes.[11][16] This leads to an influx of chloride ions, causing hyperpolarization of the muscle cell membrane and resulting in flaccid paralysis of the worm. The paralyzed parasite is then unable to maintain its position in the host's intestine and is expelled.[1][11] This mechanism is selective because vertebrates primarily use GABA in the central nervous system, and the helminth GABA receptor isoform is different.[11]

  • Antibacterial Activity : Many potent antibacterial agents incorporate a piperazine ring. The well-known fluoroquinolone antibiotic, Ciprofloxacin , features a piperazine substituent that is crucial for its broad-spectrum activity, potency, and pharmacokinetic properties.[3] The nitrogen atoms of the piperazine can improve bacterial cell wall penetration and interaction with the target enzymes (DNA gyrase and topoisomerase IV). Recent research continues to explore novel piperazine derivatives to combat multidrug-resistant bacterial strains.[17]

  • Antiviral Activity : Piperazine derivatives have shown significant promise as antiviral agents, particularly against HIV.[18] For example, the HIV protease inhibitor Indinavir contains a piperazine moiety. The scaffold often serves as a linker or a key pharmacophoric element that correctly orients other functional groups for optimal binding to viral enzymes.[18][19]

Anticancer Agents

The piperazine scaffold is a key structural feature in numerous modern anticancer drugs, especially tyrosine kinase inhibitors (TKIs).[5][15]

  • Mechanism of Action : In many TKIs, the piperazine ring serves a multifaceted role. It often acts as a solubilizing group, improving the aqueous solubility and oral bioavailability of otherwise poorly soluble molecules.[20] Furthermore, its basic nitrogen can form a critical salt bridge with acidic residues (e.g., aspartate) in the ATP-binding pocket of the target kinase, anchoring the inhibitor and enhancing its potency.

  • Key Example: Imatinib (Gleevec) : This groundbreaking drug for chronic myeloid leukemia (CML) contains a terminal N-methylpiperazine group. This group is essential for its high efficacy, as it significantly enhances water solubility and oral absorption, allowing for effective treatment with a daily pill.[1] It also contributes to the specific conformation required for binding to the ABL kinase.

Central Nervous System (CNS) Agents

The ability of the piperazine ring to be modified for optimal blood-brain barrier penetration has made it a staple in the design of CNS-active drugs.[1]

  • Antipsychotics and Antidepressants : A large class of CNS drugs are arylpiperazines. For instance, the atypical antipsychotic Aripiprazole uses the piperazine heterocycle to modulate dopamine and serotonin receptor binding.[1] In the antidepressant Trazodone , the phenylpiperazine moiety is key to its antagonist activity at serotonin receptors.[5] The piperazine often acts as a linker between a larger aromatic system and another pharmacophoric element, providing the correct distance and geometry for optimal receptor engagement.

Key Synthetic Strategies in Piperazine Chemistry

The utility of the piperazine scaffold is underpinned by well-established and versatile synthetic methodologies. The ability to selectively functionalize one or both nitrogen atoms is critical for building molecular diversity and optimizing drug candidates.

N-Functionalization: Selective Monosubstitution

A primary challenge in piperazine chemistry is achieving selective monosubstitution, as both nitrogen atoms are nucleophilic, often leading to undesired disubstitution.[1] The most reliable method involves a protect-substitute-deprotect sequence. The tert-butoxycarbonyl (Boc) group is a commonly used protecting group due to its stability and ease of removal under acidic conditions.

Experimental Protocol: Synthesis of 1-(Diphenylmethyl)-4-(tert-butoxycarbonyl)piperazine

This protocol describes the N-alkylation of N-Boc-piperazine, a key intermediate for creating monosubstituted piperazine derivatives.

  • Rationale : N-Boc-piperazine has one protected, non-nucleophilic nitrogen and one free secondary amine. This allows for selective alkylation at the free nitrogen. The resulting product can then be deprotected to yield a new secondary amine, which can be further functionalized if an unsymmetrical N,N'-disubstituted product is desired.

  • Step-by-Step Methodology :

    • Reaction Setup : To a solution of N-Boc-piperazine (1.0 eq) in a polar aprotic solvent such as acetonitrile (MeCN) or N,N-Dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 1.5 eq).

    • Addition of Electrophile : While stirring at room temperature, add the electrophile, bromodiphenylmethane (1.1 eq), dropwise to the solution.

    • Reaction Monitoring : Heat the reaction mixture to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

    • Work-up : Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic base. Concentrate the filtrate under reduced pressure.

    • Extraction : Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with water and brine.

    • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the pure 1-(diphenylmethyl)-4-(tert-butoxycarbonyl)piperazine.

start Piperazine protect Step 1: Protect (e.g., with Boc₂O) start->protect mono_protected N-Boc-Piperazine (Monoprotected Intermediate) protect->mono_protected substitute1 Step 2: First Substitution (Alkylation/Arylation at N4) mono_protected->substitute1 intermediate N1-Boc-N4-R1-Piperazine substitute1->intermediate deprotect Step 3: Deprotect (e.g., with TFA/HCl) intermediate->deprotect mono_substituted N1-R1-Piperazine (Monosubstituted Product) deprotect->mono_substituted substitute2 Step 4: Second Substitution (Alkylation/Arylation at N1) mono_substituted->substitute2 final_product N1-R2-N4-R1-Piperazine (Unsymmetrical Product) substitute2->final_product

Caption: Synthetic workflow for creating unsymmetrical piperazine derivatives.

Advanced Methods: C-H Functionalization

While N-functionalization is the most common strategy, approximately 80% of piperazine-containing drugs contain substituents only at the nitrogen positions.[4] To access novel chemical space and create more complex three-dimensional structures, direct C-H functionalization of the piperazine ring's carbon skeleton has emerged as a powerful modern strategy. These methods, often using transition metal catalysis, allow for the introduction of aryl, alkyl, and other groups directly onto the carbon atoms of the ring, providing new vectors for structural diversification and lead optimization.[4]

Case Study: The Role of Piperazine in Imatinib (Gleevec)

Imatinib is a paradigm-shifting drug that transformed the treatment of chronic myeloid leukemia (CML). The N-methylpiperazine moiety at the terminus of the molecule is not an arbitrary addition; it is a masterstroke of medicinal chemistry design that addresses several critical challenges in drug development.[1]

  • Enhanced Solubility and Bioavailability : The core structure of imatinib is large and relatively lipophilic. The basic nitrogen of the piperazine ring becomes protonated at physiological pH, dramatically increasing the molecule's aqueous solubility. This is the primary reason imatinib can be formulated as an oral tablet and achieve excellent bioavailability.[20]

  • Target Engagement : The piperazine group fits into a specific hydrophilic pocket of the ABL kinase active site. The positive charge of the protonated piperazine can form favorable electrostatic interactions with acidic amino acid residues, contributing to the high binding affinity and selectivity of the drug.[1]

  • Favorable ADME Profile : The inclusion of the N-methylpiperazine group results in a molecule with a balanced pharmacokinetic profile, allowing for once-daily dosing and maintaining effective therapeutic concentrations in the blood.

Future Perspectives

The role of the piperazine scaffold in medicinal chemistry is far from static. Its importance continues to grow as drug discovery evolves. Future progress is expected to arise from several key areas:

  • Hybrid Scaffold Engineering : Combining the piperazine core with other pharmacologically relevant scaffolds to create hybrid molecules with dual or synergistic activities.[1][9]

  • Novel Drug Modalities : Incorporating piperazine into newer therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs), where it can serve as a linker or a ligand for an E3 ligase.

The piperazine scaffold's enduring legacy is a product of its inherent chemical and physical virtues. Its structural simplicity, synthetic accessibility, and profound impact on pharmacokinetic and pharmacodynamic properties ensure that it will remain a cornerstone of medicinal chemistry for the foreseeable future.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). ChemistryOpen.
  • Kant, R., & Maji, S. (n.d.).
  • The medicinal chemistry of piperazines: A review. (n.d.). PubMed.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Wiley Online Library.
  • Piperazine. (n.d.). Wikipedia.
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
  • Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024). API.
  • The piperazine scaffold for novel drug discovery efforts: the evidence to d
  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (n.d.). MDPI.
  • The medicinal chemistry of piperazines: A review. (n.d.). Scilit.
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024).
  • Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020-2024). (2025). PubMed.
  • Fused and Substituted Piperazines as Anticancer Agents: A Review. (n.d.). PubMed.
  • A Technical Guide to the Physicochemical Properties of Piperazine Salts. (n.d.). Benchchem.
  • Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research. (n.d.). Arabian Journal of Chemistry.
  • Piperazine derivatives of natural compounds with anticancer activity. (n.d.).
  • The piperazine scaffold for novel drug discovery efforts: the evidence to d
  • Piperazine-derived small molecules as potential Flaviviridae NS3 protease inhibitors. In vitro antiviral activity evaluation against Zika and Dengue viruses. (n.d.). PubMed.
  • An insight into the therapeutic potential of piperazine-based anticancer agents. (2018). TÜBİTAK Academic Journals.
  • An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. (n.d.). Unknown Source.
  • The piperazine heterocycle is one of the most widely used and chemically versatile scaffolds in modern medicinal chemistry. (2026). Unknown Source.

Sources

An In-Depth Technical Guide to the Safe Handling of (S)-1-Boc-3-Methylpiperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Introduction and Application Context

(S)-1-Boc-3-Methylpiperazine hydrochloride (CAS No: 1353006-46-8) is a chiral piperazine derivative widely utilized as a critical building block in modern pharmaceutical development and organic synthesis.[1][2][3] Its structural features make it an important precursor for synthesizing complex bioactive molecules, particularly those targeting the central nervous system and viral infections.[2] Researchers in drug discovery and process chemistry frequently employ this intermediate in the development of novel therapeutics, including CCR5 antagonists with anti-HIV-1 activity, opioid receptor antagonists, and potent KRAS G12C inhibitors for oncology applications.[4][5][6]

Given its integral role in these advanced synthetic pathways, a comprehensive understanding of its hazard profile and the implementation of rigorous safety protocols are paramount for ensuring the well-being of laboratory personnel and the integrity of research outcomes. This guide provides an in-depth analysis of the safety considerations, handling procedures, and emergency responses associated with (S)-1-Boc-3-Methylpiperazine hydrochloride, grounded in established safety data and best practices.

Section 2: Hazard Identification and Risk Profile

(S)-1-Boc-3-Methylpiperazine hydrochloride is classified as a hazardous substance. The primary risks are associated with its potential to cause severe eye damage, skin irritation, and respiratory tract irritation.[7][8] The hydrochloride salt form is typically a solid, often a white to off-white crystalline powder, which can become airborne during handling, posing an inhalation risk.[9] The compound is also noted to be air-sensitive and hygroscopic, which can influence its stability and reactivity.[4][9]

Globally Harmonized System (GHS) Classification

The following table summarizes the GHS hazard information for (S)-1-Boc-3-Methylpiperazine and its hydrochloride salt, based on aggregated data.

Category Information References
GHS Pictograms Corrosion, Exclamation Mark[7]
Signal Word Danger[10]
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H318: Causes serious eye damage.H335: May cause respiratory irritation.[7][8][10]
Precautionary Statements P261: Avoid breathing dust.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P310: Immediately call a POISON CENTER or doctor/physician.[7][10][11]

The designation "Causes serious eye damage" (H318) is a critical classification, indicating a risk of irreversible injury upon contact and necessitating a higher level of eye protection than a simple irritant.[8][10]

Section 3: Risk Mitigation and Safe Handling Protocols

A multi-layered approach combining engineering controls, personal protective equipment, and stringent procedural controls is essential for mitigating the risks associated with this compound.

Engineering Controls

The primary engineering control for handling (S)-1-Boc-3-Methylpiperazine hydrochloride powder is a certified chemical fume hood.[11]

  • Causality: A fume hood is critical because it captures fine particulates at the source, preventing inhalation of the respiratory irritant and minimizing the potential for accidental contact with eyes and skin.[11] Its use is non-negotiable when weighing or transferring the solid compound.

  • Self-Validation: The system's safety is validated by ensuring the fume hood has a current inspection certificate and that airflow monitors (if equipped) indicate proper function before beginning work. Emergency eyewash stations and safety showers must be located in close proximity to the handling area as a failsafe against exposure.[12]

Personal Protective Equipment (PPE)

The selection of PPE must directly address the identified hazards of skin irritation, severe eye damage, and inhalation.[10]

  • Eye and Face Protection: Chemical safety goggles are mandatory.[12] A face shield should be worn over the goggles during procedures with a higher risk of splashing or dust generation, such as transferring large quantities or cleaning up spills.

    • Rationale: The H318 classification ("Causes serious eye damage") necessitates a complete seal around the eyes, which standard safety glasses do not provide.

  • Skin Protection: Wear a flame-resistant lab coat and chemically resistant gloves (e.g., nitrile).[1][12]

    • Rationale: Gloves prevent direct skin contact, mitigating the risk of irritation (H315). Always inspect gloves for defects before use and remove them using the proper technique to avoid contaminating the skin.

  • Respiratory Protection: When a fume hood is not available or during large-scale spill clean-up, a NIOSH-approved respirator with a particulate filter (e.g., N95) is required.[10]

    • Rationale: This directly addresses the H335 hazard ("May cause respiratory irritation") by filtering airborne particles.

Procedural Controls and Storage

Adherence to established laboratory procedures is a critical barrier against exposure.

  • Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated at 2-8°C.[1][7][11] It should be kept in a cool, dry, and well-ventilated area designated for corrosive materials.[11]

    • Rationale: Proper storage mitigates degradation from air and moisture, preserving the compound's integrity while preventing accidental release.[4][9]

  • General Hygiene: Avoid forming dust.[11][13] Do not eat, drink, or smoke in the laboratory.[12][13] Wash hands thoroughly with soap and water after handling is complete.[13]

Experimental Protocol: Weighing and Preparing a Solution

This protocol outlines a self-validating workflow for safely handling the solid compound.

  • Preparation and Verification:

    • Step: Ensure the chemical fume hood is operational and the sash is at the appropriate height. Verify the location of the nearest eyewash station and safety shower.

    • Rationale: This pre-operational check confirms that primary engineering controls and emergency systems are ready.

  • Donning PPE:

    • Step: Don all required PPE: lab coat, chemical safety goggles, and nitrile gloves.

    • Rationale: Establishes the essential barrier of personal protection before any chemical is handled.

  • Work Area Setup:

    • Step: Place a disposable absorbent bench liner within the fume hood. Position an analytical balance, weigh paper or a tared vial, spatula, and pre-labeled solvent container inside the hood.

    • Rationale: Confines all potential contamination to a disposable surface within the primary engineering control. Pre-labeling prevents errors.

  • Compound Handling:

    • Step: Retrieve the compound container from storage. Allow it to equilibrate to room temperature before opening.

    • Rationale: Prevents atmospheric moisture from condensing on the cold, hygroscopic solid.

  • Weighing:

    • Step: Inside the fume hood, carefully open the container. Use a clean spatula to transfer the desired amount of powder to the weigh paper or tared vial on the balance. Close the primary container immediately.

    • Rationale: Minimizes the time the air-sensitive compound is exposed and reduces the chance of dust becoming airborne.

  • Solubilization:

    • Step: Carefully add the weighed solid to the pre-labeled container of solvent. Cap the container and mix gently until dissolved.

    • Rationale: Performing the transfer within the hood contains any residual dust.

  • Decontamination and Cleanup:

    • Step: Dispose of the used weigh paper and any contaminated materials into a designated hazardous waste container. Wipe the spatula and work surface with a damp cloth, disposing of it as hazardous waste.

    • Rationale: Ensures that no residual chemical is left on surfaces, preventing inadvertent exposure.

  • Doffing PPE:

    • Step: Remove gloves using the proper technique, followed by the lab coat and goggles. Wash hands thoroughly.

    • Rationale: Prevents cross-contamination from used PPE to skin or personal clothing.

Section 4: Emergency Procedures

Immediate and correct action is critical in the event of an exposure or spill.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[11][12] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.[11][12]

  • Skin Contact: Remove all contaminated clothing immediately.[11] Wash the affected area with plenty of soap and water for at least 15 minutes.[11] Seek medical attention if skin irritation persists.

  • Inhalation: Move the individual to fresh air and keep them in a position comfortable for breathing.[11][13] If breathing is difficult or has stopped, provide artificial respiration.[11] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[11][12] Rinse the mouth thoroughly with water. If the person is conscious, have them drink plenty of water.[12] Ingestion can cause severe damage to delicate tissues and perforation; seek immediate medical attention.[11][12]

  • Spill Cleanup: For a small spill, and only if properly trained and equipped with appropriate PPE (including respiratory protection), cover the spill with an inert absorbent material (e.g., vermiculite or sand). Carefully sweep it into a designated hazardous waste container. Ventilate the area and wash the spill site after material pickup is complete.

Section 5: Visualization of Safe Handling Workflow

The following diagram illustrates the decision-making process and logical flow for safely handling (S)-1-Boc-3-Methylpiperazine hydrochloride.

Safe_Handling_Workflow start Initiate Task with (S)-1-Boc-3-Methylpiperazine HCl risk_assessment Risk Assessment: Weighing Solid or Liquid Transfer? start->risk_assessment solid_handling Solid Handling Identified: High Risk of Dust/Aerosol risk_assessment->solid_handling Solid liquid_handling Liquid Handling: Lower Inhalation Risk risk_assessment->liquid_handling Liquid eng_controls Engineering Controls: Work in Chemical Fume Hood solid_handling->eng_controls liquid_handling->eng_controls ppe_selection PPE Selection: - Chemical Goggles - Nitrile Gloves - Lab Coat eng_controls->ppe_selection resp_check Respiratory Protection Needed? ppe_selection->resp_check respirator Add N95 Respirator resp_check->respirator Yes (e.g., spill) no_respirator Standard PPE Sufficient resp_check->no_respirator No (in fume hood) procedure Execute Step-by-Step Protocol respirator->procedure no_respirator->procedure emergency_prep Emergency Preparedness: - Locate Eyewash/Shower - Have Spill Kit Ready procedure->emergency_prep waste Segregate & Dispose of Hazardous Waste procedure->waste end Task Complete: Doff PPE & Wash Hands waste->end

Sources

Methodological & Application

Application Note & Protocol: A Streamlined Approach to the Synthesis of (S)-1-Boc-3-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of (S)-1-Boc-3-methylpiperazine

(S)-1-Boc-3-methylpiperazine is a chiral building block of considerable importance in the pharmaceutical and chemical industries.[1] As a key intermediate, its stereochemically defined structure is integral to the synthesis of a variety of bioactive molecules, particularly those developed for treating neurological and psychiatric disorders.[1] The piperazine scaffold is a privileged structure in medicinal chemistry, and the introduction of a methyl group at the C-3 position in a specific stereoconfiguration ((S)-enantiomer) allows for precise three-dimensional interactions with biological targets, often enhancing drug efficacy and selectivity.[1]

The tert-butyloxycarbonyl (Boc) protecting group on one of the piperazine nitrogens provides a stable, yet readily cleavable, handle. This strategic protection is fundamental to modern organic synthesis, enabling chemists to selectively functionalize the remaining secondary amine without undesired side reactions, such as di-alkylation.[1][2] This application note provides a detailed, reliable, and efficient protocol for the synthesis of (S)-1-Boc-3-methylpiperazine, emphasizing the rationale behind the procedural steps and ensuring a self-validating methodology through rigorous in-process controls and final product characterization.

Synthetic Strategy: Rationale and Mechanistic Insight

The synthesis of monosubstituted piperazines frequently necessitates a protection strategy to differentiate the two nitrogen atoms.[2] The most common and widely accepted method involves the introduction of a protecting group, such as the Boc group, onto one of the nitrogen atoms.[2] This multi-step approach ensures high selectivity and yield.[2]

The strategy detailed herein employs a direct and highly efficient N-acylation reaction. The starting material, (S)-2-methylpiperazine, possesses two secondary amine groups with different steric environments. The reaction with di-tert-butyl dicarbonate (Boc₂O) under controlled conditions allows for the selective mono-protection, yielding the desired (S)-1-Boc-3-methylpiperazine.

Causality of Experimental Choices:

  • Reagent: Di-tert-butyl dicarbonate (Boc₂O) is the reagent of choice for introducing the Boc group due to its high reactivity towards amines and the benign nature of its byproducts (tert-butanol and CO₂).

  • Solvent: Dichloromethane (DCM) is an excellent solvent for this reaction as it dissolves the starting materials and is relatively inert under the reaction conditions.

  • Temperature Control: The initial cooling of the reaction mixture to 0 °C helps to moderate the exothermic reaction and prevent potential side reactions, such as the formation of the di-Boc protected species. The reaction is then allowed to proceed to completion at room temperature.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the Boc-protection of amines.[3]

3.1 Materials and Equipment

  • Reagents:

    • (S)-2-methylpiperazine (CAS: 74610-13-8)

    • Di-tert-butyl dicarbonate (Boc₂O) (CAS: 24424-99-5)

    • Dichloromethane (DCM), anhydrous

    • Deionized water

    • Saturated sodium chloride solution (Brine)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Ice-water bath

    • Dropping funnel or syringe

    • Separatory funnel

    • Rotary evaporator

    • Standard laboratory glassware

    • Thin Layer Chromatography (TLC) plates (silica gel)

3.2 Step-by-Step Synthesis Procedure

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve (S)-2-methylpiperazine (e.g., 4.0 g, 40 mmol) in anhydrous dichloromethane (200 mL).

  • Reaction Setup: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add di-tert-butyl dicarbonate (e.g., 8.71 g, 40 mmol, 1.0 equivalent) to the stirred solution. The Boc₂O can be added as a solid in portions or dissolved in a small amount of DCM and added via a dropping funnel.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-6 hours.

  • In-Process Control (IPC): Monitor the reaction progress by TLC (e.g., using a mobile phase of 10% methanol in dichloromethane). The consumption of the starting material and the appearance of a new, less polar spot corresponding to the product should be observed.

  • Work-up - Quenching: Once the reaction is complete, quench by adding deionized water (100 mL) to the flask.

  • Work-up - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2 x 50 mL).[3]

  • Work-up - Washing: Combine all organic phases and wash them sequentially with deionized water (100 mL) and then with saturated sodium chloride solution (100 mL).[3]

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[4] Filter the drying agent.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[3][4]

  • Purification & Final Product: The resulting product, (S)-1-Boc-3-methylpiperazine, is often obtained as a white solid or oily solid of high purity (yields typically around 84%).[1][3] If necessary, further purification can be achieved by recrystallization or silica gel column chromatography.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Final Product A Dissolve (S)-2-methylpiperazine in Dichloromethane B Cool to 0 °C A->B C Add Di-tert-butyl dicarbonate (Boc₂O) B->C D Stir at RT for 4-6h C->D E Monitor by TLC D->E F Quench with H₂O E->F G Extract with DCM F->G H Wash with Brine G->H I Dry over MgSO₄ H->I J Concentrate in vacuo I->J K (S)-1-Boc-3-methylpiperazine J->K L Characterization (NMR, HPLC, MP, [α]) K->L

Caption: Synthetic workflow for (S)-1-Boc-3-methylpiperazine.

Data Presentation: Product Specifications

The synthesized (S)-1-Boc-3-methylpiperazine should be characterized to confirm its identity and purity. The following table summarizes typical analytical data.

ParameterValueReference
Molecular Formula C₁₀H₂₀N₂O₂[1]
Molecular Weight 200.28 g/mol [1][5]
Appearance White powder or oily solid[1]
Melting Point 38-41 °C[1]
Optical Rotation [α]D²⁰ -16 ± 2° (c=1 in 1,4-Dioxane)[1]
Purity (HPLC) ≥ 99%[1]
Expected Yield ~84%[3]

Scientific Integrity: A Self-Validating Protocol

The trustworthiness of this protocol is grounded in its reliance on a fundamental and well-documented chemical transformation—the N-Boc protection of an amine. The protocol's design incorporates several checkpoints to ensure a successful and reproducible outcome.

  • In-Process Control (IPC): The use of Thin Layer Chromatography (TLC) is a critical self-validation step. It provides a real-time qualitative assessment of the reaction's progress, confirming the consumption of the starting amine and the formation of the less polar, Boc-protected product. This prevents premature work-up of an incomplete reaction or unnecessary extension of the reaction time.

  • Final Product Characterization: The ultimate validation of the synthesis is the rigorous analysis of the isolated product.

    • Spectroscopy: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy will confirm the molecular structure, showing the characteristic peaks for the Boc group (a singlet at ~1.4 ppm in ¹H NMR) and the piperazine ring protons.

    • Chromatography: High-Performance Liquid Chromatography (HPLC), particularly chiral HPLC, is used to determine the chemical and enantiomeric purity of the final compound, ensuring the stereocenter remains intact.[6]

    • Physical Constants: A comparison of the measured melting point and specific optical rotation against established literature values provides a definitive confirmation of the product's identity and stereochemical integrity.[1][7]

By integrating these analytical steps, the protocol becomes a self-validating system, ensuring that the final product meets the required standards of identity, purity, and stereochemistry.

Safety and Handling

All chemical manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[8][9]

  • (S)-2-methylpiperazine: May cause skin irritation and serious eye damage.[5] Avoid inhalation and direct contact.

  • Di-tert-butyl dicarbonate (Boc₂O): An irritant. Handle with care.

  • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Minimize exposure by handling exclusively in a fume hood.

  • General Precautions: Avoid creating dust if handling solid reagents.[9] Ensure containers are securely sealed when not in use.[8]

References

  • Prasanthi, G. et al. (2014). Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases. Journal of Global Trends in Pharmaceutical Sciences, 5(1), 1480-1485.
  • Kvíčala, J. et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2159. Available at: [Link]

  • Google Patents. (2023). Synthesis method of (R) -1-Boc-3-hydroxymethyl piperazine. CN114349711B.
  • Dahan, I. et al. (2021). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 26(21), 6432. Available at: [Link]

  • Chem-Impex. * (S)-1-Boc-3-methylpiperazine*. Chem-Impex International. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. Organic-Chemistry.org. Available at: [Link]

  • Patil, M. D. et al. (2013). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Der Pharma Chemica, 5(1), 241-246.
  • Connect Journals. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl)
  • Santa Cruz Biotechnology. N-Boc-piperazine Safety Data Sheet. Santa Cruz Biotechnology, Inc.
  • Wang, Y-M. et al. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters, 18(13), 3138-3141. Available at: [Link]

  • Xie, J-H. et al. (2019). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 6, 3978-3982. Available at: [Link]

  • ECHEMI.
  • Varghese, J. P. et al. (2013). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry, 11, 5334-5337. Available at: [Link]

  • Google Patents. Method for preparing N-tert-butyloxycarbonylpiperazine acetic acid hydrochloride. CN101676276B.
  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • PubChem. (R)-1-Boc-3-methylpiperazine. National Center for Biotechnology Information. Available at: [Link]

  • Krasavin, M. et al. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 25(17), 3959. Available at: [Link]

  • Reddy, P. R. et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
  • Organic Syntheses. N-[(1,1-DIMETHYLETHOXY)CARBONYL]-L-SERINE METHYL ESTER. Organic Syntheses, 70, 1. Available at: [Link]

Sources

Application Note & Protocol: (S)-1-Boc-3-methylpiperazine as a Critical Intermediate in the cGMP Synthesis of Sotorasib

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Sotorasib (AMG 510) is a first-in-class, orally bioavailable, covalent inhibitor of the KRAS G12C mutant protein, a once considered "undruggable" target implicated in numerous solid tumors, particularly non-small cell lung cancer (NSCLC).[1][2] The intricate molecular architecture of Sotorasib features a key chiral piperazine moiety responsible for crucial interactions and physicochemical properties. This document provides a detailed technical guide on the application of (S)-1-Boc-3-methylpiperazine, a critical chiral building block, in the convergent synthesis of Sotorasib. We will elucidate the rationale behind its selection, provide validated quality control specifications, and present a detailed, field-proven protocol for its coupling and subsequent elaboration to the final active pharmaceutical ingredient (API). This guide is intended for researchers, process chemists, and drug development professionals engaged in the synthesis and manufacturing of Sotorasib and related complex heterocyclic molecules.

Introduction: The Strategic Importance of the Piperazine Moiety in Sotorasib

The KRAS protein functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate cell growth and proliferation.[3] The G12C mutation locks KRAS in its active state, leading to uncontrolled cell division. Sotorasib covalently binds to the mutant cysteine-12, exploiting a cryptic pocket to allosterically inhibit the protein.[4]

The (S)-methylpiperazine unit in Sotorasib is not merely a linker. Its strategic incorporation serves multiple functions:

  • Solubility and Pharmacokinetics: The basic nitrogen of the piperazine ring is crucial for aqueous solubility, which is essential for oral absorption and distribution. Its pKa is finely tuned by the adjacent acryloyl group.

  • Structural Rigidity and Conformation: The piperazine ring imparts a degree of conformational rigidity, helping to correctly orient the "warhead" acrylamide group for the covalent interaction with Cys12 and position the biaryl core within the allosteric pocket.[5]

  • Chirality and Selectivity: The stereochemistry at the C3 position, defined by the "(S)" configuration, is critical. While many positions on the piperazine ring could be substituted, the methyl group at the C3 position was found to be optimal during lead optimization for maintaining high potency and desirable drug-like properties.[6] Introducing chirality at the C3-position can be detrimental to agonist selectivity and efficacy compared to the C2-position in other contexts, highlighting the specific optimization for the Sotorasib scaffold.[6]

The use of a Boc-protected form, (S)-1-Boc-3-methylpiperazine, is a classic and effective process chemistry strategy. The tert-butyloxycarbonyl (Boc) group provides robust protection of the more nucleophilic N1 nitrogen, preventing undesired side reactions during the initial coupling step and allowing for selective reaction at the N4 position. It is then removed under acidic conditions that are orthogonal to the other functional groups in the molecule.[7]

Quality Control & Specifications for (S)-1-Boc-3-methylpiperazine Starting Material

The quality of the starting intermediate is paramount for the success of a multi-step synthesis, directly impacting the yield, purity, and impurity profile of the final API. Before initiating any synthesis, the incoming batch of (S)-1-Boc-3-methylpiperazine must be rigorously tested against established specifications.

ParameterSpecificationMethodRationale
Appearance Colorless to light yellow oilVisual InspectionGross contamination check.
Identity Conforms to reference standard¹H NMR, ¹³C NMR, FT-IRConfirms the chemical structure and absence of major structural isomers.
Assay (Purity) ≥ 99.0%HPLC-UV/ELSDEnsures high purity to minimize downstream side reactions and purification challenges.
Chiral Purity ≥ 99.5% enantiomeric excess (ee)Chiral HPLCCritical for the stereochemical integrity of the final API. The (R)-enantiomer is a process-related impurity.
Water Content ≤ 0.5%Karl Fischer TitrationWater can interfere with organometallic reagents and affect reaction stoichiometry.
Residual Solvents Per ICH Q3C GuidelinesGC-HSEnsures no harmful solvents from the intermediate's synthesis are carried forward.

Core Synthetic Protocol: Nucleophilic Aromatic Substitution (SNAr)

The key transformation involving (S)-1-Boc-3-methylpiperazine is its coupling to the activated Sotorasib core. In the commercial manufacturing process developed by Amgen, this is achieved via a nucleophilic aromatic substitution (SNAr) reaction with a chlorinated pyridopyrimidine intermediate.[7][8]

Reaction Scheme

The reaction involves the displacement of a chlorine atom on the pyridopyrimidine ring by the secondary amine of the piperazine. The Boc group ensures that only the desired nitrogen atom acts as the nucleophile.

SNAr_Reaction cluster_reactants Reactants cluster_process Process Conditions cluster_output Product Core Chloro-Pyridopyrimidine (Sotorasib Precursor) Reagents Base (e.g., DIPEA) Solvent (e.g., Toluene, DCM) Core->Reagents 1. Add to Reactor Piperazine (S)-1-Boc-3-methylpiperazine Piperazine->Reagents 2. Charge Solution Conditions Temperature: < 25°C Time: ~2 hours Reagents->Conditions Product Boc-Protected Sotorasib Intermediate Conditions->Product S N Ar Reaction

Caption: Workflow for the SNAr coupling reaction.

Detailed Step-by-Step Protocol

This protocol is adapted from publicly available information on the commercial synthesis and should be optimized for specific laboratory or plant conditions.[8]

Materials:

  • Chloro-M-1 Intermediate (The activated Sotorasib core, 1.0 equiv)

  • (S)-1-Boc-3-methylpiperazine (1.25 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Dichloromethane (DCM) (2.0 L/kg of Chloro-M-1)

  • Isopropyl acetate (1.5 L/kg of Chloro-M-1)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Water (H₂O)

Procedure:

  • Reactor Setup: To a clean, dry, and inerted reactor, charge a solution of the Chloro-M-1 intermediate in the specified solvent mixture (e.g., Toluene from the previous step).

  • Reagent Preparation: In a separate vessel, prepare a solution of (S)-1-Boc-3-methylpiperazine (1.25 equiv) and DIPEA (1.2 equiv) in a mixture of DCM and isopropyl acetate.

  • Reaction: Charge the piperazine/DIPEA solution to the reactor containing the Chloro-M-1 intermediate while maintaining the internal temperature between 15-25 °C. An exotherm may be observed and should be controlled with appropriate cooling.[9]

  • Aging: Stir the reaction mixture at 20-25 °C for a minimum of 2 hours. Monitor the reaction for completion by a suitable in-process control (IPC) such as HPLC or LC-MS.

  • Quench: Once the reaction is complete, quench the mixture by adding a solution of sodium bicarbonate in water.[8] This step neutralizes the DIPEA hydrochloride salt formed during the reaction.

  • Work-up and Isolation: Stir the biphasic mixture vigorously. The product will precipitate as a solid. Filter the slurry, wash the filter cake sequentially with water and isopropyl acetate to remove inorganic salts and unreacted starting materials.

  • Drying: Dry the isolated solid under vacuum with a nitrogen bleed to afford the Boc-protected Sotorasib intermediate as a solid.

Causality and Scientific Rationale
  • Choice of Base (DIPEA): DIPEA is a non-nucleophilic, sterically hindered organic base. Its primary role is to scavenge the hydrochloric acid (HCl) generated during the SNAr reaction. Unlike stronger inorganic bases, it is soluble in the organic solvent system and is less likely to cause undesired side reactions such as hydrolysis of the chloro-intermediate.

  • Stoichiometry: A slight excess of the (S)-1-Boc-3-methylpiperazine (1.25 equiv) is used to ensure the complete consumption of the more valuable Chloro-M-1 intermediate, driving the reaction to completion.

  • Temperature Control: Maintaining the temperature below 25 °C is crucial to minimize the formation of potential dimeric and other process-related impurities.[7]

  • Solvent System: A mixed solvent system (e.g., DCM/isopropyl acetate or toluene) is used to ensure the solubility of all reactants while facilitating the precipitation of the product upon completion and quenching.[8]

Subsequent Deprotection and Final Acylation

Following the successful coupling, the Boc group is removed to unmask the secondary amine, which is then acylated to install the acrylamide "warhead."

Deprotection_Acylation Input Boc-Protected Sotorasib Intermediate Acid Acid (TFA or HCl) in DCM Input->Acid Step 1: Boc Deprotection Deprotected Deprotected Amine Intermediate Acid->Deprotected AcylChloride Acryloyl Chloride Base (e.g., DIPEA) FinalAPI Sotorasib API AcylChloride->FinalAPI Deprotected->AcylChloride Step 2: Acylation

Caption: Two-step sequence from intermediate to final API.

  • Boc Deprotection: The Boc-protected intermediate is treated with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), typically in a solvent like dichloromethane (DCM).[7] The Boc group is readily cleaved as gaseous isobutylene and carbon dioxide, simplifying purification.

  • Acylation: The resulting secondary amine is then reacted with acryloyl chloride in the presence of a base (like DIPEA) to form the final Sotorasib molecule. The addition of TFA during this step has been found to prevent the formation of certain impurities.[7]

  • Final Crystallization: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final API with high purity (>99.5% by HPLC).[7]

Conclusion

(S)-1-Boc-3-methylpiperazine is a cornerstone intermediate in the scalable and efficient commercial synthesis of Sotorasib. Its high purity, correct stereochemistry, and the robust protection strategy it enables are all critical factors in the successful manufacturing of this breakthrough cancer therapeutic. The protocols outlined herein, derived from established process development literature, provide a solid foundation for researchers and developers working on Sotorasib and other complex pharmaceutical agents that rely on precise stereochemical control and robust protecting group strategies.

References

  • Sotorasib – Mechanism of Action and Synthesis. (2023). YouTube. Retrieved from [Link]

  • Zhang, L., et al. (2022). Development of a Commercial Manufacturing Process for Sotorasib, a First-in-Class KRASG12C Inhibitor. Organic Process Research & Development. Available at: [Link]

  • Various Inventors. (2022). Process for preparation of sotorasib and solid state form thereof. Google Patents. WO2022246069A1.
  • Sotorasib - New Drug Approvals. (2021). New Drug Approvals. Retrieved from [Link]

  • Zhang, L., et al. (2022). Development of a Commercial Manufacturing Process for Sotorasib, a First-in-Class KRAS G12C Inhibitor. ResearchGate. Request PDF available at: [Link]

  • Supporting Information for Development of a Commercial Manufacturing Process for Sotorasib. (n.d.). Amgen/ACS. Retrieved from [Link]

  • Lanman, B. A., et al. (2019). Discovery of a Covalent Inhibitor of KRAS G12C (AMG 510) for the Treatment of Solid Tumors. ACS Publications. Available at: [Link]

  • Kargbo, R. B. (2021). Improved Synthesis of New FDA-Approved Treatment for KRAS G12C Mutation in Non-small Cell Lung Cancer. NIH National Library of Medicine. Available at: [Link]

  • Kargbo, R. B. (2021). Improved Synthesis of New FDA-Approved Treatment for KRAS G12C Mutation in Non-small Cell Lung Cancer. ACS Medicinal Chemistry Letters. Available at: [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Retrieved from [Link]

  • Various Authors. (n.d.). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. NIH National Library of Medicine. Available at: [Link]

  • Various Authors. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Sotorasib - MPP. (2023). Medicines Patent Pool. Retrieved from [Link]

  • Varone, A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE. Retrieved from [Link]

  • Development of an Improved Process To Prepare a Key Intermediate in the Manufacture of Sotorasib. (2025). ACS Publications. Available at: [Link]

  • Abbah, et al. (n.d.). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PubMed Central. Available at: [Link]

Sources

Application Note: Synthesis of (S)-tert-butyl 3-methyl-4-(prop-2-enoyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(S)-tert-butyl 3-methyl-4-(prop-2-enoyl)piperazine-1-carboxylate is a valuable chiral building block in medicinal chemistry and drug development. The incorporation of the acryloyl group provides a Michael acceptor, a key functional group for covalent inhibitors and probes in chemical biology. The piperazine scaffold is a common motif in pharmacologically active compounds, and the chiral methyl group allows for stereospecific interactions with biological targets.[1] This document provides a detailed protocol for the synthesis of this compound via the acylation of (S)-1-Boc-3-methylpiperazine with acryloyl chloride, a classic example of the Schotten-Baumann reaction.[2]

Reaction Principle and Causality

The synthesis proceeds via a nucleophilic acyl substitution reaction. The secondary amine of (S)-1-Boc-3-methylpiperazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of acryloyl chloride. The reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[2] The choice of a non-nucleophilic tertiary amine base, such as triethylamine, is crucial to prevent competition with the piperazine nucleophile. The reaction is conducted at a low temperature to control the exothermicity and minimize potential side reactions, such as polymerization of the acryloyl moiety.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplierNotes
(S)-1-Boc-3-methylpiperazine≥98%Commercially AvailableStore at 2-8 °C
Acryloyl chloride≥98%Commercially AvailableHandle in a fume hood
Triethylamine (TEA)Anhydrous, ≥99.5%Commercially AvailableStore under inert gas
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially AvailableStore over molecular sieves
Saturated aq. NaHCO₃Reagent Grade-Prepared in-house
Anhydrous MgSO₄Reagent Grade-
Ethyl acetateHPLC GradeCommercially AvailableFor chromatography
HexanesHPLC GradeCommercially AvailableFor chromatography
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Flash chromatography system

Experimental Protocol

Safety Precaution: Acryloyl chloride is highly corrosive, flammable, and toxic. This procedure must be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (S)-1-Boc-3-methylpiperazine (1.0 eq.).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Addition of Base: Add triethylamine (TEA) (1.2 eq.) to the solution and stir for 5 minutes at room temperature.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Acryloyl Chloride: Slowly add acryloyl chloride (1.1 eq.), dissolved in a small amount of anhydrous DCM, to the cooled reaction mixture via a dropping funnel over 30 minutes. Maintain the internal temperature below 5 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, and then let it warm to room temperature and stir for an additional 3-4 hours.

  • Monitoring the Reaction: The reaction progress can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

  • Work-up:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification:

    • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure (S)-tert-butyl 3-methyl-4-(prop-2-enoyl)piperazine-1-carboxylate.

Reaction Workflow

Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product reagents Dissolve (S)-1-Boc-3-methylpiperazine and TEA in anhydrous DCM addition Slowly add Acryloyl Chloride at 0 °C reagents->addition Cool to 0 °C stirring Stir at 0 °C then RT addition->stirring quench Quench with aq. NaHCO₃ stirring->quench extract Extract with DCM quench->extract purify Flash Chromatography extract->purify product (S)-tert-butyl 3-methyl-4- (prop-2-enoyl)piperazine-1-carboxylate purify->product

Caption: Workflow for the synthesis of the target compound.

Characterization Data (Predicted)

Due to the absence of specific experimental data in the cited literature for the final product, the following characterization data is predicted based on the analysis of similar N-acryloyl piperazine derivatives. Researchers are advised to perform their own analytical characterization to confirm the structure and purity of the synthesized compound.

TechniquePredicted Data
¹H NMR (CDCl₃)δ (ppm): 6.5-6.8 (m, 1H, -CH=CH₂), 6.2-6.4 (dd, 1H, -CH=CH₂), 5.7-5.9 (dd, 1H, -CH=CH₂), 4.0-4.5 (m, 1H, piperazine CH), 3.0-4.0 (m, 6H, piperazine CH₂), 1.4-1.5 (s, 9H, Boc -C(CH₃)₃), 1.2-1.3 (d, 3H, -CH₃)
¹³C NMR (CDCl₃)δ (ppm): 165-167 (C=O, acryloyl), 154-155 (C=O, Boc), 128-130 (-CH=CH₂), 126-128 (-CH=CH₂), 80-81 (Boc -C(CH₃)₃), 40-55 (piperazine carbons), 28.4 (Boc -C(CH₃)₃), 15-17 (-CH₃)
Mass Spec (ESI+)m/z: 255.17 [M+H]⁺, 277.15 [M+Na]⁺
IR (film)ν (cm⁻¹): ~2970 (C-H), ~1680 (C=O, amide), ~1620 (C=C), ~1420, ~1240, ~1160

Troubleshooting and Field-Proven Insights

  • Low Yield: Incomplete reaction may be due to moisture in the reagents or solvent. Ensure all materials are anhydrous. Insufficient base can also lead to low conversion.

  • Side Product Formation: The formation of di-acylated product is unlikely due to the Boc protection on one of the piperazine nitrogens. However, polymerization of the acryloyl moiety can occur. This can be minimized by maintaining a low reaction temperature and using fresh, inhibitor-free acryloyl chloride if necessary.

  • Purification Challenges: The product may be an oil or a low-melting solid. Careful flash chromatography is essential for obtaining a pure product. The polarity of the eluent should be optimized to ensure good separation.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of (S)-tert-butyl 3-methyl-4-(prop-2-enoyl)piperazine-1-carboxylate. By following the detailed steps and adhering to the safety precautions, researchers can confidently synthesize this important chiral building block for applications in drug discovery and chemical biology.

References

  • Connect Journals. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 3-methylpiperazine-1-carboxylate. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of (S)-1-Boc-3-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (S)-1-Boc-3-methylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions to common purification challenges. As a crucial chiral building block in pharmaceutical synthesis, achieving high chemical and enantiomeric purity of this compound is paramount.[1] This document synthesizes field-proven insights and established methodologies to help you navigate the intricacies of its purification.

Part A: Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of (S)-1-Boc-3-methylpiperazine in a direct question-and-answer format.

Q1: My final product has low chemical purity after the initial workup. What are the likely impurities and how can I remove them?

A1: Root Cause Analysis & Strategic Solutions

Low chemical purity typically stems from incomplete reactions or side reactions during the Boc-protection step. The most common impurities are the unreacted starting material, (S)-2-methylpiperazine, and the di-protected byproduct, 1,4-di-Boc-2-methylpiperazine.[2][3] Additionally, residual piperazine salts from upstream processes may be present.[2]

The purification strategy hinges on the significant polarity differences between these species:

  • (S)-2-methylpiperazine (and its salts): Highly polar and water-soluble.

  • (S)-1-Boc-3-methylpiperazine (Product): Moderately polar.

  • 1,4-di-Boc-2-methylpiperazine (Byproduct): Significantly less polar.

Recommended Purification Protocol:

  • Aqueous Wash/Liquid-Liquid Extraction: Before concentrating the crude product from the reaction solvent (e.g., dichloromethane), perform a series of aqueous washes.[4] A wash with a dilute base (e.g., sat. NaHCO₃) will neutralize any acidic residues, followed by a wash with water and then brine to remove water-soluble starting materials and salts.

  • Flash Column Chromatography: This is the most effective method for removing the di-Boc byproduct. Due to its lower polarity, it will elute much faster than your desired mono-Boc product.

    Parameter Recommendation Rationale
    Stationary Phase Silica Gel (230-400 mesh)Standard choice for separating compounds with differing polarities.
    Mobile Phase Gradient or isocratic elutionA gradient from a less polar to a more polar solvent system provides the best resolution.
    Example Solvent Systems 1. Hexane/Ethyl Acetate (EtOAc)Start with a low percentage of EtOAc (e.g., 10-20%) and gradually increase.
    2. Dichloromethane (DCM)/Methanol (MeOH)Start with 1-2% MeOH in DCM and increase the polarity slowly.

    A typical protocol involves dissolving the crude oil in a minimal amount of DCM and loading it onto a silica gel column equilibrated with a low-polarity mobile phase (e.g., 9:1 Hexane:EtOAc). The di-Boc byproduct elutes first, followed by the desired product as the solvent polarity is increased.[5]

  • Recrystallization: After chromatography, recrystallization can be used as a final polishing step to remove trace impurities and yield a high-purity crystalline solid. Isopropyl alcohol is a commonly cited solvent for this purpose.[2] Adding a small amount of activated charcoal during this step can help remove colored impurities.[2]

Q2: My product appears as a persistent oil or waxy solid, not the expected crystalline material. What's causing this and how can I induce crystallization?

A2: Understanding Physical State & Inducing Crystallization

(S)-1-Boc-3-methylpiperazine has a relatively low melting point, reported in the range of 38-46°C.[1] This means even minor impurities or residual solvent can depress the melting point, causing it to appear as an oil or a waxy, low-melting solid at room temperature.

Troubleshooting Steps:

  • Ensure Complete Solvent Removal: Dry the product under high vacuum for several hours, possibly with gentle warming (not exceeding 30-35°C), to remove all volatile residues.

  • Purify via Chromatography: If the product is still oily, it likely contains impurities that are inhibiting crystallization. Purify using the column chromatography method described in A1.

  • Optimize Recrystallization:

    • Solvent Choice: If isopropyl alcohol isn't effective, try a non-polar solvent system like heptane with a minimal amount of a more soluble co-solvent like ethyl acetate or DCM to dissolve the compound while hot.

    • Procedure: Dissolve the purified oil in a minimal amount of boiling or warm solvent (e.g., heptane). Allow it to cool slowly to room temperature, then transfer to a refrigerator (0-8°C) or freezer (-20°C) overnight.[1][2] Slow cooling is critical for forming well-ordered crystals.[6]

    • Seeding: If you have a small amount of crystalline material from a previous batch, add a single seed crystal to the cooled, saturated solution to initiate crystallization.

    • Scratching: Gently scratching the inside surface of the flask at the meniscus with a glass rod can create nucleation sites and induce crystallization.

Part B: Frequently Asked Questions (FAQs)
Q1: What is the most reliable workflow for purifying crude (S)-1-Boc-3-methylpiperazine to high purity?

A1: A robust, multi-step workflow is recommended for achieving high chemical and chiral purity. The process systematically removes impurities based on their differing physicochemical properties.

PurificationWorkflow Crude Crude Reaction Mixture (Post-Synthesis) Workup Aqueous Workup (Base/Water/Brine Washes) Crude->Workup Concentrate Concentration (Rotary Evaporation) Workup->Concentrate Chromatography Flash Column Chromatography (Silica Gel) Concentrate->Chromatography Fractions Combine Pure Fractions & Concentrate Chromatography->Fractions Recrystallize Recrystallization (e.g., Isopropyl Alcohol or Heptane/EtOAc) Fractions->Recrystallize Dry Drying (High Vacuum) Recrystallize->Dry Final Pure (S)-1-Boc-3-methylpiperazine (>99% Purity) Dry->Final

Caption: General purification workflow for (S)-1-Boc-3-methylpiperazine.

Q2: Can I use recrystallization alone to remove the unwanted (R)-enantiomer?

A2: No. Standard recrystallization is ineffective for separating enantiomers. Enantiomers are stereoisomers that are non-superimposable mirror images and possess identical physical properties (e.g., solubility, melting point, polarity) in an achiral environment.[] Consequently, they will co-crystallize from solution, and the enantiomeric excess (e.e.) of the material will not improve.

Separation of enantiomers requires a chiral environment. This is typically achieved by:

  • Preparative Chiral Chromatography (HPLC or SFC): This is the most direct and common method in modern drug development. The crude mixture is passed through a column containing a chiral stationary phase (CSP), which interacts differently with the (S) and (R) enantiomers, causing them to elute at different times.[][]

  • Diastereomeric Salt Resolution: This classical chemical method involves reacting the racemic starting material (2-methylpiperazine, before Boc protection) with a chiral acid to form diastereomeric salts.[6] Diastereomers have different physical properties and can be separated by fractional crystallization. The desired enantiomer is then recovered by basifying the salt and re-extracting.

Q3: How should I properly analyze my product to confirm its identity and purity?

A3: A combination of analytical techniques is required for full characterization. No single method provides all the necessary information.

Analytical Method Primary Purpose Key Information Provided
¹H and ¹³C NMR Structural Confirmation & Chemical PurityConfirms the chemical structure is correct. Integration of ¹H NMR signals can provide an estimate of purity against a known standard.
HPLC (Reverse Phase) Chemical PurityQuantifies the percentage of the main component relative to chemical impurities (e.g., starting material, byproducts). A purity of >99% is often achievable.[9]
Chiral HPLC or SFC Enantiomeric Purity (e.e.)The definitive method to quantify the percentage of the desired (S)-enantiomer versus the undesired (R)-enantiomer.[10]
Mass Spectrometry (MS) Molecular Weight ConfirmationConfirms the molecular weight of the compound (200.28 g/mol ).[1]
Optical Rotation Chiral Identity ConfirmationMeasures the rotation of plane-polarized light. For (S)-1-Boc-3-methylpiperazine, a negative specific rotation is expected (e.g., -16 ± 2° in dioxane).[1]
Q4: What are the recommended storage conditions for (S)-1-Boc-3-methylpiperazine?

A4: Proper storage is crucial to maintain the integrity of the compound.

  • Temperature: Store at 0-8°C (refrigerated).[1]

  • Atmosphere: The compound is noted to be air-sensitive and potentially hygroscopic.[9] Store under an inert atmosphere (e.g., Argon or Nitrogen).

  • Container: Use a tightly sealed, airtight container.

  • Chemical Stability: The tert-butoxycarbonyl (Boc) protecting group is labile under acidic conditions. Avoid contact with strong acids, as this will cleave the Boc group and regenerate the free piperazine.

References
  • Štefane, B., & Požgan, F. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Processes, 8(5), 563. [Link]

  • United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Gao, J., & Wang, Y. (2006). Chiral Drug Separation. In Encyclopedia of Pharmaceutical Technology.
  • Patel, K., et al. (2025). Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. ResearchGate. [Link]

  • Google Patents. (n.d.). CN108033931B - Synthesis method of N-Boc piperazine.
  • Prasanthi, G., et al. (2014). Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases. Journal of Global Trends in Pharmaceutical Sciences, 5(1), 1480-1484.
  • Iovine, C., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 226. [Link]

  • Ruifu Chemical. (n.d.). (S)-1-Boc-3-Methylpiperazine CAS 147081-29-6. [Link]

  • Hart, D. J., et al. (2004). Organic Crystal Engineering with 1,4-Piperazine-2,5-diones. 7. Crystal Packing of Piperazinediones Derived from 2-Amino-7-nitro-4-methoxyindan-2-carboxylic Acid. Crystal Growth & Design, 4(5), 993–1001. [Link]

  • Csonka, R., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(23), 7352. [Link]

Sources

Technical Support Center: Workup & Purification of Water-Soluble Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the workup and purification of water-soluble piperazine derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in isolating these valuable but often tricky compounds. The high polarity and basicity of piperazine derivatives, especially those with additional hydrophilic functional groups, necessitate carefully designed workup procedures that deviate from standard protocols for nonpolar organic molecules.

This document is structured as a dynamic resource, combining troubleshooting guides and frequently asked questions (FAQs) to directly address common experimental hurdles. Our goal is to provide not just procedural steps, but the underlying chemical principles, empowering you to make informed decisions and adapt methodologies to your specific derivative.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the workup of aqueous reactions involving water-soluble piperazine derivatives.

Issue 1: Poor or No Extraction of My Piperazine Derivative into an Organic Solvent.

Q: I've quenched my reaction, and I'm trying to extract my water-soluble piperazine product with a common solvent like ethyl acetate, but TLC analysis shows it remains in the aqueous layer. What's happening?

A: This is the most common challenge and stems from the fundamental acid-base chemistry of piperazines.

  • Root Cause Analysis: Piperazines are basic due to their two nitrogen atoms (pKa values are typically around 5.5 and 9.7)[1]. In a neutral or acidic aqueous solution (pH ≤ 7), one or both nitrogen atoms will be protonated, forming a piperazinium salt. This salt is an ion and, like most salts, is highly soluble in water and virtually insoluble in nonpolar organic solvents such as ethyl acetate, dichloromethane (DCM), or diethyl ether.[1][2]

  • The Causality Behind the Solution: To extract the piperazine derivative into an organic layer, you must convert it from its charged (protonated) salt form to its neutral (free base) form. According to Le Châtelier's principle, by increasing the concentration of hydroxide ions (raising the pH), we can deprotonate the piperazinium cation, shifting the equilibrium towards the neutral, more organic-soluble species.

Step-by-Step Protocol: Basic Extraction
  • pH Adjustment (The Critical Step): After quenching your reaction, transfer the entire mixture to a separatory funnel. Add a saturated aqueous solution of a strong base, such as sodium bicarbonate (NaHCO₃) for weakly acidic reaction media, or sodium hydroxide (NaOH, 1-2 M) for more acidic conditions. Add the base portion-wise, swirling and venting frequently, until the aqueous layer has a pH of at least 10-11. Always check the pH with litmus paper or a pH meter.

  • "Salting Out" (Optional but Recommended): Water-soluble amines can still have residual solubility in the aqueous phase even as the free base. To decrease this, add solid sodium chloride (NaCl) to the separatory funnel until the aqueous layer is saturated. This increases the ionic strength of the aqueous phase, making it even more polar and forcing the less polar free base into the organic layer.[1]

  • Solvent Selection & Extraction: Add an appropriate organic solvent. While ethyl acetate is common, for more polar amines, chloroform or a 9:1 mixture of DCM/isopropanol can be more effective.[1] Shake the funnel vigorously, remembering to vent frequently. Allow the layers to separate.

  • Repetition: Drain the organic layer. To maximize recovery, repeat the extraction of the aqueous layer at least two more times with fresh organic solvent.

  • Combine and Dry: Combine all organic extracts and dry them over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before concentrating.

Issue 2: A Persistent Emulsion Has Formed During Extraction.

Q: I've followed the basic extraction protocol, but now I have a thick, cloudy layer between the aqueous and organic phases that won't separate.

A: Emulsions are common when dealing with basic aqueous solutions and organic solvents, often caused by amphiphilic byproducts or the detergent-like properties of the amine salt itself.

  • Solutions, from Simple to More Advanced:

    • Patience: Sometimes, simply letting the separatory funnel stand for 10-30 minutes will allow the emulsion to break.

    • Brine Wash: Add a saturated solution of NaCl (brine). This increases the ionic strength of the aqueous phase, which can help force the separation of the two immiscible layers.[3]

    • Gentle Agitation: Gently swirl or rock the separatory funnel instead of shaking vigorously.

    • Filtration: Filter the entire mixture through a pad of Celite® (diatomaceous earth). This can break up the microscopic droplets that form the emulsion.

    • Change the Solvent: Adding a small amount of a different solvent (e.g., a little ethanol if you are using DCM) can sometimes alter the phase dynamics enough to break the emulsion.

Issue 3: My Compound is a Salt, and I Need to Isolate It Directly.

Q: My final product is a hydrochloride or trifluoroacetate salt, and it's extremely water-soluble. How can I isolate it without performing a basic extraction?

A: For highly hydrophilic salts, avoiding liquid-liquid extraction is often the best strategy. The goal is simply to remove the water and any volatile impurities.

  • Root Cause Analysis: Some piperazine derivatives, particularly those with additional polar groups like carboxylates or hydroxyls, may be so water-soluble that even as a free base, they are difficult to extract efficiently. In these cases, or when the salt form is the desired final product, direct isolation from water is preferred.

Recommended Technique: Lyophilization (Freeze-Drying)

Lyophilization is a process where the sample is frozen, and then the water is removed by sublimation under a vacuum.[4] This is the gentlest method for removing water and is ideal for thermally sensitive compounds.

  • Step-by-Step Protocol: Lyophilization

    • Pre-Purification (Optional): If your aqueous solution contains significant non-volatile impurities, you may need to perform a purification step first. This could involve solid-phase extraction (SPE) or preparative HPLC.

    • Transfer to Lyophilizer Flask: Transfer your aqueous solution of the piperazine salt to a suitable lyophilizer flask. Do not fill the flask more than one-third full.

    • Freezing: Freeze the solution completely. This is often done by rotating the flask in a bath of dry ice/acetone or liquid nitrogen to create a thin, frozen shell on the inside of the flask, maximizing the surface area for sublimation.

    • Connect to Manifold: Connect the frozen flask to the lyophilizer manifold under high vacuum.

    • Sublimation: The lyophilizer will maintain a low temperature and high vacuum, causing the water ice to sublime directly into water vapor, which is then collected on a cold condenser. This process can take several hours to days, depending on the volume.

    • Product Recovery: Once all the ice has disappeared, your product will be left as a fluffy, dry powder in the flask. This method avoids thermal degradation and yields a high-purity, amorphous solid salt.[5][6]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right purification method? My compound seems too polar for normal-phase silica gel chromatography.

A1: You are correct to be cautious. The basic nitrogen atoms in piperazine derivatives interact strongly with the acidic silanol groups on standard silica gel, leading to significant peak tailing or even irreversible adsorption.[7][8]

Here is a decision-making workflow:

Decision Workflow: Purification of Water-Soluble Piperazine Derivatives

G start Crude Product (Water-Soluble Piperazine Deriv.) is_salt Is the target a salt or free base? start->is_salt is_extractable Is the free base extractable into organic solvent? start->is_extractable is_salt->is_extractable No (Target Free Base) lyophilize Lyophilization is_salt->lyophilize Yes (Isolate Salt) is_crystalline Is the free base a crystalline solid? chrom_choice Select Chromatography is_crystalline->chrom_choice No recrystallize Recrystallization is_crystalline->recrystallize Yes is_extractable->is_crystalline Yes is_extractable->chrom_choice No alumina_col Alumina Column (Basic/Neutral) chrom_choice->alumina_col Moderately Polar tea_silica Silica Column (w/ Triethylamine) chrom_choice->tea_silica Moderately Polar, Acid-Sensitive reverse_phase Reversed-Phase HPLC/Flash (e.g., C18) chrom_choice->reverse_phase Highly Polar/ Ionizable hilic HILIC Chromatography chrom_choice->hilic Very Highly Polar

Caption: Decision tree for selecting a purification strategy.

  • Recrystallization: If your free base is a solid, this is often the most effective method for achieving high purity.

  • Alumina Chromatography: Alumina is a basic or neutral stationary phase and is an excellent alternative to silica for purifying basic compounds like amines.[8]

  • Triethylamine-Treated Silica: Adding a small amount (0.5-1%) of triethylamine (TEA) to your eluent system can "deactivate" the acidic sites on the silica gel, significantly reducing tailing.[7]

  • Reversed-Phase (RP) Chromatography: For very polar or ionizable compounds, RP-HPLC or flash chromatography (using C18 silica) is often the best choice. The compound is eluted with a polar mobile phase (e.g., water/acetonitrile or water/methanol), often with an acidic modifier like formic acid or TFA. Note that if you use an acidic modifier, your final product will be isolated as the corresponding salt (e.g., formate or trifluoroacetate) after solvent removal.[9][10]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a powerful technique for compounds that are too polar for reversed-phase. It uses a polar stationary phase (like silica or an amino-propyl phase) with a high-organic, low-aqueous mobile phase, providing an alternative selectivity.[11][12]

Q2: Can I form a salt to help with purification?

A2: Absolutely. This is a classic and highly effective technique. If your free base is an oil or difficult to crystallize, converting it to a salt can provide a well-behaved crystalline solid that is easy to purify by recrystallization.[13]

  • The Principle: You can selectively precipitate the piperazine derivative as a salt, leaving impurities behind in the solvent. For example, bubbling HCl gas through an ethereal solution of the free base will often precipitate the hydrochloride salt.[1] Alternatively, adding acetic acid to an acetone solution can precipitate the diacetate salt.[13]

  • Workflow:

    • Perform a standard basic workup to isolate the crude free base.

    • Dissolve the crude free base in a suitable nonpolar organic solvent (e.g., diethyl ether, acetone, or ethyl acetate).

    • Add a solution of the desired acid (e.g., HCl in ether, or pure acetic acid) dropwise while stirring.

    • The salt will often precipitate out of the solution.

    • Collect the solid by filtration, wash with cold solvent, and dry. This solid can then be further purified by recrystallization.

General Workflow: From Reaction to Pure Product

G cluster_reaction Reaction Phase cluster_workup Workup Phase cluster_purification Purification / Isolation Phase reaction Reaction Mixture (Aqueous or Organic Solvent) quench Quench Reaction reaction->quench ph_adjust pH Adjustment (Basify to pH 10-11) quench->ph_adjust lyophilize_alt Lyophilization quench->lyophilize_alt If target is salt extract Liquid-Liquid Extraction (e.g., DCM, EtOAc) ph_adjust->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate crude_product Crude Free Base concentrate->crude_product purify Purification Method (See Decision Tree) crude_product->purify pure_product Pure Piperazine Derivative purify->pure_product alt_path Alternative for Highly Polar Salts lyophilize_alt->pure_product

Caption: Standard experimental workflow for workup and purification.

Q3: What are the best practices for storing water-soluble piperazine derivatives?

A3: Piperazine free bases are hygroscopic and can absorb atmospheric carbon dioxide, forming carbonate salts.[1][14] This can change the compound's physical properties and apparent mass over time.

  • Free Base: Store under an inert atmosphere (nitrogen or argon) in a tightly sealed container, preferably in a desiccator.

  • Salt Form: Salts (e.g., hydrochlorides) are generally much more stable, less hygroscopic, and not susceptible to CO₂ absorption. For long-term storage, converting the compound to a stable salt is highly recommended.

Data Summary Table

For successful liquid-liquid extraction, understanding solvent properties is key. This table provides a quick reference for solvents commonly considered during the workup of piperazine derivatives.

SolventDensity (g/mL)Polarity IndexMiscibility with WaterCommon Use
Dichloromethane (DCM) 1.333.1ImmiscibleExtraction of free base; forms bottom layer.
Chloroform 1.494.1ImmiscibleGood for more polar free bases; forms bottom layer.[1]
Ethyl Acetate (EtOAc) 0.904.4Slightly MiscibleGeneral extraction; forms top layer.
Diethyl Ether 0.712.8Slightly MiscibleExtraction of less polar free bases; forms top layer.
2-Methyl-THF 0.862.9Slightly Miscible"Greener" alternative to DCM/Ether; forms top layer.
Isopropanol (IPA) 0.793.9MiscibleOften used as a co-solvent with DCM to increase polarity.

References

  • Theory of Aqueous Workup. University of York, Department of Chemistry. [Link]

  • Recovery and purification of piperazine.
  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. National Institutes of Health (PMC). [Link]

  • How To Run A Reaction: The Workup. University of Rochester, Department of Chemistry. [Link]

  • How to extract/isolate piperazine from water without distillation? ResearchGate. [Link]

  • Purification of piperazine.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime (UNODC). [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. National Institutes of Health (PMC). [Link]

  • CO2 Absorption in Aqueous Piperazine Solutions: Experimental Study and Modeling. ACS Publications, Journal of Chemical & Engineering Data. [Link]

  • Workup. University of Rochester, Department of Chemistry. [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. Not Voodoo. [Link]

  • Solid liquid solubility of piperazine. SINTEF. [Link]

  • Synthesis of piperazines. Organic Chemistry Portal. [Link]

  • Reaction Workup Planning: A Structured Flowchart Approach, Exemplified in Difficult Aqueous Workup of Hydrophilic Products. ResearchGate. [Link]

  • Aqueous piperazine derivatives for CO2 capture: Accurate screening by a wetted wall column. ResearchGate. [Link]

  • Purification of strong polar and basic compounds. Reddit r/Chempros. [Link]

  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. [Link]

  • Is an amine in salt form or free after prep HPLC (0.1% formic acid) and freeze drying? ResearchGate. [Link]

  • Methods for the lyophilization of living biological materials.
  • Process for the preparation of piperazine derivatives.
  • Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. [Link]

  • Organic Crystal Engineering with 1,4-Piperazine-2,5-diones. ACS Publications. [Link]

  • Salt formation during freeze-drying - An approach to enhance indomethacin dissolution. ResearchGate. [Link]

  • Aqueous Piperazine as the new standard for CO2 capture technology. ResearchGate. [Link]

  • Chromatography: The Solid Phase. University of Rochester, Department of Chemistry. [Link]

  • For highly polar compound, how to do the purification? ResearchGate. [Link]

  • An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. ResearchGate. [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department. [Link]

  • Column Chromatography of Compound with Amine and Carboxylic Acid. Reddit r/chemistry. [Link]

  • Lyophilization Technology for Improving Stability of Small and Large Molecules. CordenPharma. [Link]

  • Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry. [Link]

  • Column chromatography. Columbia University. [Link]

  • Glass-state amorphous salt solids formed by freeze-drying of amines and hydroxy carboxylic acids: effect of hydrogen-bonding and electrostatic interactions. PubMed. [Link]

  • Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. PubMed. [Link]

Sources

Technical Support Center: Temperature Optimization for Enzymatic Synthesis of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the enzymatic synthesis of piperidine derivatives. Piperidine scaffolds are ubiquitous in pharmaceuticals, and leveraging biocatalysis offers a sustainable and highly selective path to these valuable molecules.[1][2][3][4] This guide provides in-depth, experience-driven answers to common challenges encountered during temperature optimization, a critical parameter for successful synthesis.

Section 1: Fundamentals of Temperature Effects in Biocatalysis

This section addresses foundational questions regarding the role of temperature in enzymatic reactions for piperidine synthesis.

Q1: Why is temperature such a critical parameter in the enzymatic synthesis of piperidines?

A: Temperature is a double-edged sword in biocatalysis. It directly governs two competing factors: reaction rate and enzyme stability .

  • Reaction Rate (Kinetics): As temperature increases, molecules gain kinetic energy, leading to more frequent collisions between the enzyme and the substrate (e.g., a dihydropyridinium intermediate for an Imine Reductase).[5][6] As a general rule, for many chemical reactions, the rate can double for every 10°C increase.[5] This holds true for enzymatic reactions, up to a certain point.

  • Enzyme Stability (Thermodynamics): Enzymes are proteins with a precise three-dimensional structure essential for their catalytic function. As temperature rises, it increases the vibrational energy within the protein structure. If the temperature exceeds the enzyme's thermal stability threshold, it will begin to unfold or "denature."[6][7] This process is often irreversible and leads to a complete loss of catalytic activity.

Therefore, the goal of temperature optimization is to find a "sweet spot" that maximizes the reaction rate without causing significant enzyme deactivation over the desired reaction time.

Q2: What is the "optimal temperature" for an enzyme, and should I always run my reaction at this temperature?

A: The term "optimal temperature" can be misleading. It typically refers to the temperature at which an enzyme exhibits maximum initial activity in a short-term assay (e.g., 5-10 minutes).[8][9] However, this may not be the ideal temperature for a preparative synthesis that runs for several hours.

The key distinction is between initial activity and long-term stability . An enzyme might show its highest initial rate at 50°C but lose 90% of its activity after only one hour at that temperature. In contrast, running the reaction at 35°C might yield a slightly lower initial rate but preserve the enzyme's activity for 24 hours, resulting in a much higher final product yield.

Causality: The best temperature for your synthesis is one that maximizes the total turnover number (the number of substrate molecules converted per molecule of enzyme) over the entire reaction period. This often requires a trade-off between initial speed and the enzyme's functional lifetime.

Q3: Which enzyme classes are common for piperidine synthesis, and what are their general temperature characteristics?

A: Two primary enzyme classes are workhorses for the asymmetric synthesis of chiral piperidines: Imine Reductases (IREDs) and Transaminases (TAs).[10]

  • Imine Reductases (IREDs): These enzymes catalyze the reduction of cyclic imines (or their precursors) to the corresponding piperidines, often with high stereoselectivity.[1][11] Most wild-type IREDs function optimally in the mesophilic range of 30°C to 45°C . However, engineered variants have been developed with enhanced thermal stability, pushing the operational temperature higher.[11]

  • Transaminases (TAs): TAs can be used in cascade reactions or to resolve racemic mixtures to produce chiral aminopiperidines.[10] Their optimal temperatures are also typically in the 30°C to 50°C range.[12][13] Protein engineering has successfully created mutants with improved stability at higher temperatures, with some operating effectively at 55°C or more.[14]

Enzyme ClassCommon Application in Piperidine SynthesisTypical Optimal Temperature RangeKey Considerations
Imine Reductase (IRED) Asymmetric reduction of cyclic imines/iminium ions30°C - 45°CRequires a nicotinamide cofactor (NAD(P)H) and a cofactor recycling system.
Transaminase (TA) Asymmetric synthesis of aminopiperidines from keto-precursors30°C - 50°CRequires an amino donor (e.g., isopropylamine) and pyridoxal 5'-phosphate (PLP) cofactor.
Section 2: Troubleshooting Guide for Temperature-Related Issues

This section provides solutions to common problems encountered during the synthesis.

Q4: My reaction is extremely slow or has completely stalled. Is the temperature too low?

A: This is a common issue, and a low temperature is a likely culprit.

Logical Troubleshooting Flow:

  • Verify Enzyme Activity: First, confirm that your enzyme is active under standard assay conditions (as specified by the supplier) to rule out a faulty enzyme batch.

  • Check Reaction Components: Ensure all cofactors (e.g., NADPH, PLP) and substrates are present at the correct concentrations.

  • Incremental Temperature Increase: If the above checks out, the reaction temperature is likely suboptimal. Increase the temperature in 5°C increments (e.g., from 25°C to 30°C, then to 35°C). Monitor the reaction progress at each step. A significant increase in reaction rate upon warming strongly suggests the initial temperature was too low.

Q5: My reaction starts fast but stops before completion, resulting in a low final yield. What's happening?

A: This classic symptom points towards enzyme denaturation due to excessive heat . The initial high rate is due to favorable kinetics at that temperature, but the enzyme is not stable enough to survive for the full duration of the reaction.

Recommended Solutions:

  • Lower the Reaction Temperature: Reduce the temperature by 5-10°C. This is the most straightforward solution and will likely extend the enzyme's functional lifetime, leading to a higher final conversion.

  • Time-Course Analysis: Perform a time-course experiment at the higher and lower temperatures. Plotting percent conversion versus time will clearly illustrate the initial rate versus the final yield trade-off and validate your choice of a lower temperature.

Q6: I'm observing poor enantioselectivity (low ee%). How can temperature influence this?

A: While the chiral pocket of the enzyme is the primary determinant of stereoselectivity, temperature can have a subtle but significant impact.[15]

Causality:

  • Protein Flexibility: Higher temperatures increase the flexibility of the enzyme's active site. This increased motion can sometimes allow the substrate to bind in a non-productive or alternative orientation, leading to the formation of the undesired enantiomer and thus a lower enantiomeric excess (ee%).

  • Kinetic vs. Thermodynamic Control: The formation of the two enantiomers proceeds through different transition states. Temperature can alter the energy landscape, potentially favoring the pathway to the minor enantiomer more than it does at lower temperatures.

Recommended Solution:

  • Screen Lower Temperatures: If you are experiencing low ee%, it is advisable to test a range of lower temperatures (e.g., 15°C, 20°C, 25°C). Often, a decrease in temperature will rigidify the active site and enhance selectivity, even at the cost of a slightly slower reaction rate.

Q7: I'm seeing significant byproduct formation. Can adjusting the temperature help?

A: Yes, temperature can influence the formation of byproducts, especially in complex or cascade reactions.

Potential Causes & Solutions:

  • Substrate/Product Instability: High temperatures might cause the degradation of a sensitive substrate or the desired piperidine product. Solution: Lower the reaction temperature to minimize chemical degradation.[16]

  • Competing Enzymatic Reactions: If the enzyme has promiscuous activity or if there are competing enzymes in a whole-cell system, higher temperatures might disproportionately accelerate an undesired side reaction. Solution: Screen different temperatures to find one that favors the kinetics of the desired reaction over the side reaction.

Section 3: Protocols and Optimization Strategies

This section provides a practical, step-by-step guide to optimizing temperature for your specific enzymatic synthesis.

Q8: How do I experimentally determine the optimal temperature for my specific enzyme and substrate?

A: A systematic temperature screening is essential. The following protocol provides a robust method for determining the optimal operational temperature.

Objective: To identify the temperature that provides the highest product yield in a fixed time period.

Methodology:

  • Prepare a Master Mix: To ensure consistency, prepare a single master mix containing the buffer, substrate, cofactor(s) (and regeneration system if applicable), and any necessary additives. Do not add the enzyme yet.

  • Aliquot the Master Mix: Distribute equal volumes of the master mix into several reaction vessels (e.g., HPLC vials or microcentrifuge tubes).

  • Temperature Equilibration: Place the reaction vessels into separate incubators/thermomixers set to a range of temperatures. A typical screen might include: 25°C, 30°C, 35°C, 40°C, 45°C, and 50°C. Allow the vessels to equilibrate for at least 10 minutes.

  • Initiate the Reaction: Add an equal amount of enzyme solution to each vessel to start the reaction.

  • Time-Point Sampling: At regular intervals (e.g., 1h, 2h, 4h, 8h, 24h), take a sample from each reaction vessel. Immediately quench the reaction by adding a quenching agent (e.g., strong acid like HCl, or an organic solvent like acetonitrile) or by flash-freezing.

  • Analysis: Analyze the samples using an appropriate method, such as chiral HPLC or GC-MS, to determine the concentration of the product and the remaining substrate.

  • Data Interpretation: Plot the product concentration (or % conversion) against time for each temperature. The optimal temperature for your synthesis is the one that gives the highest conversion at the end of your desired reaction time (e.g., 24 hours).

Temperature (°C)Conversion at 4h (%)Conversion at 24h (%)Enantiomeric Excess (ee%)
253585>99%
305598>99%
3570>99% >99%
4085 9298%
45808196%
50757594%

In this example, while 40°C gives the highest conversion at 4 hours, 35°C provides the best overall yield after 24 hours with excellent enantioselectivity. The drop in yield at 40°C and above after 24h indicates significant enzyme deactivation.

Q9: My enzyme's optimal activity is at a temperature where it is not stable. What are my options?

A: This is a common challenge in biocatalysis. Here are several advanced strategies:

  • Accept the Trade-Off: The simplest approach is to operate at a lower, more stable temperature, accepting a longer reaction time.

  • Enzyme Immobilization: Attaching the enzyme to a solid support can often enhance its thermal stability. This also simplifies enzyme removal and reuse.

  • Protein Engineering: If resources permit, using computational tools to predict stabilizing mutations at the protein's surface or subunit interfaces can dramatically increase thermal stability.[11] This has been successfully used to generate IREDs with melting temperatures increased by over 10°C.[11]

  • Process Optimization: Consider a fed-batch or continuous flow process. In these setups, the reaction can be run for shorter residence times at a higher temperature, minimizing the impact of enzyme deactivation.

Visualizations: Workflows and Decision Trees
Troubleshooting Workflow for Low Product Yield

G start_node start_node decision_node decision_node process_node process_node end_node end_node end_node_bad end_node_bad start Low Product Yield q1 Is initial reaction rate very low? start->q1 q2 Does reaction stop prematurely? q1->q2  No sol1 Reaction temp is likely suboptimal for kinetics. q1->sol1  Yes sol2 Enzyme is denaturing due to excessive heat. q2->sol2  Yes other Issue may not be temperature-related. (Check pH, substrate/cofactor concentration, enzyme activity). q2->other  No act1 Increase temperature in 5°C increments. sol1->act1 act2 Decrease temperature by 5-10°C. sol2->act2

Caption: A decision tree for troubleshooting low yield.

Experimental Workflow for Temperature Optimization

G start_node start_node process_node process_node analysis_node analysis_node end_node end_node A 1. Prepare Master Mix (Buffer, Substrate, Cofactors) B 2. Aliquot into Vessels A->B C 3. Equilibrate at Test Temps (e.g., 25, 30, 35, 40, 45°C) B->C D 4. Initiate Reaction (Add Enzyme) C->D E 5. Sample & Quench at Time Intervals D->E F 6. Analyze Samples (e.g., Chiral HPLC) E->F G 7. Plot Conversion vs. Time for each Temperature F->G H 8. Identify Optimal Temperature for Max Final Yield G->H

Caption: Workflow for determining optimal reaction temperature.

References
  • Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. PMC, National Institutes of Health. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC, PubMed Central. [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A. [Link]

  • Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. ACS Publications, Organometallics. [Link]

  • Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. MDPI. [Link]

  • New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Technology Networks. [Link]

  • Piperidine synthesis. Organic Chemistry Portal. [Link]

  • Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method.
  • Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. PMC, National Institutes of Health. [Link]

  • Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Communications. [Link]

  • Computational design of an imine reductase: mechanism-guided stereoselectivity reversion and interface stabilization. Royal Society of Chemistry. [Link]

  • The dependence of enzyme activity on temperature: determination and validation of parameters. PMC, National Institutes of Health. [Link]

  • Investigation of the temperature effect on the transamination reaction of 1. ResearchGate. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. ResearchGate. [Link]

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Publications, ACS Omega. [Link]

  • Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. MDPI. [Link]

  • Transaminase biocatalysis: optimization and application. Royal Society of Chemistry. [Link]

  • Understanding The Optimum Temperature For Enzymes. Bitesize Bio. [Link]

  • The terminal enzymatic step in piperine biosynthesis is co-localized with the product piperine in specialized cells of black pepper (Piper nigrum L.). bioRxiv. [Link]

  • Thermal degradation of novel piperazine-based amine blends for CO2 capture. ScienceDirect. [Link]

  • Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. PMC, National Institutes of Health. [Link]

  • The temperature optima of enzymes: A new perspective on an old phenomenon. ResearchGate. [Link]

  • Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Beilstein Journals. [Link]

  • How to Optimize Temperature and pH for Enzyme Activity. Patsnap Synapse. [Link]

  • The suggested mechanism for the synthesis of piperidine derivatives... ResearchGate. [Link]

  • Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. The University of Liverpool Repository. [Link]

  • Recent Advances in the Total Synthesis of Piperidine and Pyrrolidine Natural Alkaloids with Ring‐Closing Metathesis as a Key Step. ResearchGate. [Link]

  • Innovative Piperidine-Catalyzation in Protecting Carbonyl Compounds with Implications for Angiogenesis and Inflammation. ResearchGate. [Link]

  • A Modular Approach to Trisubstituted Chiral Piperidines. PubMed. [Link]

Sources

Validation & Comparative

A Comprehensive Guide to the Structural Validation of (S)-1-Boc-3-methylpiperazine by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: (S)-1-Boc-3-methylpiperazine is a chiral building block of significant interest in medicinal chemistry, frequently incorporated into complex pharmaceutical agents targeting the central nervous system.[1] Its precise molecular structure and stereochemical integrity are paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth, experimentally-grounded protocol for the complete structural validation of (S)-1-Boc-3-methylpiperazine using a suite of Nuclear Magnetic Resonance (NMR) techniques. We will move beyond a simple recitation of data, delving into the causal reasoning behind experimental choices, from solvent selection to the application of two-dimensional correlation experiments. This document serves as a practical comparison of NMR methodologies, demonstrating a self-validating workflow for unambiguous constitutional and configurational assignment.

The Analytical Challenge: Deconstructing the NMR Signature

Before any analysis, a rigorous understanding of the target molecule's structure is essential to predict its spectroscopic behavior. (S)-1-Boc-3-methylpiperazine presents several features that create a nuanced and potentially complex NMR spectrum:

  • The Piperazine Ring: This six-membered heterocycle typically adopts a thermodynamically stable chair conformation.[2][3] However, this conformation is not static and can undergo ring inversion.

  • The Boc Protecting Group: The bulky tert-butoxycarbonyl (Boc) group introduces significant steric hindrance and, more importantly, an amide-like bond character. Rotation around the N-C(O) bond is restricted, leading to the potential for multiple conformers (rotamers) being observed in solution at room temperature.[4][5][6][7] This can result in signal broadening or even the appearance of two distinct sets of signals for the piperazine ring protons and carbons.

  • The Chiral Center (C3): The stereocenter at the C3 position, bearing a methyl group, renders the adjacent methylene protons (at C2) and the protons on the opposite side of the ring (C5) diastereotopic. This means that even with free rotation, these geminal protons are chemically inequivalent and are expected to show distinct chemical shifts and mutual coupling.

  • Substituents: The methyl group at C3 and the Boc group at N1 break the symmetry of the piperazine ring, ensuring that all ring carbons and protons are, in principle, chemically distinct.

Based on this analysis, we anticipate a complex ¹H NMR spectrum, particularly in the region corresponding to the piperazine ring protons (typically 2.5-4.0 ppm). Simple 1D NMR alone may not be sufficient for unambiguous assignment, necessitating the use of 2D correlation techniques.

Experimental Design & Protocols

The validity of any spectroscopic data begins with meticulous sample preparation and data acquisition. The choices made here directly impact the quality and interpretability of the results.

Protocol 1: Sample Preparation
  • Analyte Preparation: Accurately weigh approximately 5-10 mg of (S)-1-Boc-3-methylpiperazine.

  • Solvent Selection:

    • Primary Choice (CDCl₃): Deuterated chloroform (CDCl₃) is an excellent starting point due to its low viscosity and ability to dissolve a wide range of organic molecules.

    • Rationale: The choice of solvent is critical as it can influence the conformational dynamics of the molecule. In non-polar solvents like CDCl₃, the energy barrier for amide bond rotation and ring inversion might be such that distinct conformers are observable.[4][8] More polar solvents, like DMSO-d₆, can stabilize the zwitterionic resonance form of the amide, potentially raising the rotational energy barrier and making the presence of rotamers more pronounced.[4][5]

  • Sample Formulation: Dissolve the analyte in approximately 0.6 mL of the chosen deuterated solvent in a standard 5 mm NMR tube. Ensure the solution is clear and free of particulate matter.

Protocol 2: NMR Data Acquisition

The following experiments should be performed on a 400 MHz (or higher) spectrometer for optimal resolution.

  • ¹H NMR Spectroscopy:

    • Objective: To observe all proton environments, their integrations (relative proton count), and their coupling patterns (J-coupling).

    • Parameters:

      • Pulse Program: Standard single pulse (zg30).

      • Spectral Width: ~16 ppm (e.g., -2 to 14 ppm).

      • Acquisition Time: ~3-4 seconds.

      • Relaxation Delay (d1): 2 seconds.

      • Number of Scans: 16 (adjust for concentration).

  • ¹³C{¹H} NMR Spectroscopy:

    • Objective: To identify all unique carbon environments in the molecule.

    • Parameters:

      • Pulse Program: Standard proton-decoupled (zgpg30).

      • Spectral Width: ~220 ppm (e.g., -10 to 210 ppm).

      • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • 2D COSY (Correlation Spectroscopy):

    • Objective: To establish scalar coupling relationships between protons (typically through 2 or 3 bonds). This is essential for mapping the proton connectivity within the piperazine ring.

    • Pulse Program: Standard gradient-selected COSY (cosygpqf).

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Objective: To correlate each proton with its directly attached carbon atom. This provides an unambiguous link between the ¹H and ¹³C assignments.[4][5][7][8]

    • Pulse Program: Standard gradient-selected, sensitivity-enhanced HSQC (hsqcedetgpsisp2.3).

Data Interpretation: A Step-by-Step Elucidation

The following data represents a typical dataset for (S)-1-Boc-3-methylpiperazine in CDCl₃.

1D NMR Analysis

The ¹H and ¹³C NMR spectra provide the primary framework for the structure.

  • ¹H NMR: The spectrum reveals the expected number of protons. The large singlet at ~1.46 ppm corresponds to the nine equivalent protons of the tert-butyl group. The doublet at ~1.15 ppm is characteristic of the methyl group at the chiral center. The remaining signals between ~2.5 and 4.0 ppm represent the seven protons of the piperazine ring. Their complex splitting patterns are a direct result of the ring's conformation and the diastereotopic nature of the methylene protons.

  • ¹³C NMR: The spectrum shows all 10 expected carbon signals. The signals for the Boc group (quaternary and carbonyl carbons) are typically found at ~79.6 ppm and ~154.7 ppm, respectively. The methyl carbon appears upfield at ~18.9 ppm. The remaining five signals correspond to the carbons of the piperazine ring.

¹H NMR Data (CDCl₃, 400 MHz) ¹³C NMR Data (CDCl₃, 101 MHz)
Chemical Shift (δ) / ppm Multiplicity
3.95 - 3.80m
3.05 - 2.85m
2.80 - 2.65m
2.55t, J = 11.0 Hz
1.46s
1.15d, J = 6.4 Hz
NH proton often broad or not observed
Note: Assignments are tentative based on 1D data alone. 'a' denotes axial-like and 'e' denotes equatorial-like protons.
2D NMR Analysis: Confirming Connectivity

While 1D NMR provides the pieces of the puzzle, 2D NMR assembles them into a coherent picture.

Workflow for 2D NMR-Based Structural Confirmation

G cluster_1d 1D NMR Data cluster_2d 2D NMR Correlation cluster_validation Validation H1_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY Identifies Neighbors HSQC HSQC (¹H-¹³C Direct Correlation) H1_NMR->HSQC C13_NMR ¹³C NMR (Carbon Skeleton) C13_NMR->HSQC Structure Validated Structure COSY->Structure Confirms Proton Skeleton HSQC->Structure Unambiguous C-H Assignment

Caption: Workflow diagram illustrating the use of 2D NMR to validate the molecular structure.

  • COSY Analysis: The COSY spectrum reveals the spin systems within the molecule. Crucially, it shows a correlation from the methyl protons (δ ~1.15) to the methine proton at C3 (part of the multiplet ~2.9 ppm). This C3 proton, in turn, shows correlations to the diastereotopic protons at C2 (multiplets at ~3.9 and ~2.7 ppm). Following these connections allows for the tracing of the entire piperazine ring proton network, confirming the relative positions of the substituents.

Key COSY Correlations in (S)-1-Boc-3-methylpiperazine

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-1-Boc-3-Methylpiperazine hydrochloride
Reactant of Route 2
Reactant of Route 2
(S)-1-Boc-3-Methylpiperazine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.